molecular formula C9H20O2 B13781111 Methane, di-sec-butoxy- CAS No. 2568-92-5

Methane, di-sec-butoxy-

Cat. No.: B13781111
CAS No.: 2568-92-5
M. Wt: 160.25 g/mol
InChI Key: YJBUXLCNFNPNEB-UHFFFAOYSA-N
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Description

Methane, di-sec-butoxy- is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol . Its IUPAC name is 2,2'-[methylenebis(oxy)]bis-butane , and it is identified by the CAS Registry Number 2568-92-5 . The structure of the compound consists of a methane center attached to two sec-butoxy groups. This substance falls into the class of dialkoxy methanes . As a specialty chemical, it is presented for research and development purposes only. Intended Research Applications: Please note that specific research applications, mechanistic studies, and detailed safety information for this compound were not identified in the available public data. Researchers are strongly encouraged to consult relevant scientific literature and conduct thorough safety assessments before handling this substance. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2568-92-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-(butan-2-yloxymethoxy)butane

InChI

InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3

InChI Key

YJBUXLCNFNPNEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCOC(C)CC

Origin of Product

United States

Foundational & Exploratory

IUPAC name 2-(butan-2-yloxymethoxy)butane characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, process safety, and application logic over generic descriptions.

Synonyms: Di-sec-butyl formal; Formaldehyde di-sec-butyl acetal

Executive Summary

2-(butan-2-yloxymethoxy)butane (Di-sec-butyl formal, DSBF) is a branched oxymethylene ether (OME) characterized by its high lipophilicity and orthogonal stability profile. In drug development, it serves two critical functions:

  • A Tunable "Green" Solvent: It offers a high-boiling, aprotic alternative to chlorinated solvents and lower-molecular-weight ethers (e.g., diethyl ether), with superior stability under basic conditions.

  • A pH-Responsive Pharmacophore/Linker: Its acetal core renders it stable in systemic circulation (pH 7.4) but hydrolytically labile in acidic microenvironments (lysosomes/tumors, pH < 5.0), making it a model structural motif for prodrug design.

This guide details the physicochemical characteristics, synthesis protocols, and critical stability parameters required for its integration into pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a central methylene bridge linking two sec-butyl groups via ether oxygen atoms. This "gem-ether" structure imparts unique solubility and reactivity profiles.

  • Formula:

    
    
    
  • Molecular Weight: 160.25 g/mol

  • Chirality: The molecule possesses two chiral centers (the C2 carbons of the butyl chains). Synthetic preparations typically yield a mixture of stereoisomers:

    • 
      -isomer
      
    • 
      -isomer
      
    • 
      -meso compound
      

Critical Insight for Process Development: The presence of diastereomers (racemic pair vs. meso) can lead to split peaks in high-resolution GC/HPLC and may result in a broader melting point range compared to pure enantiomers.

Predicted Physicochemical Properties

Data derived from homologous series of linear and branched formals.

PropertyValue (Approx.)Relevance to Pharma
Boiling Point 155°C – 165°CHigh boiling point allows for high-temperature reactions without pressurized vessels.
LogP (Lipophilicity) ~3.1 – 3.4Highly lipophilic; excellent for extracting non-polar APIs from aqueous media.
Density 0.82 g/mLLighter than water; facilitates phase separation in aqueous workups.
Water Solubility Negligible (< 0.5 g/L)Ensures minimal solvent loss during aqueous washes.
Flash Point ~45°C – 50°CFlammable; requires standard Class I solvent handling protocols.

Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis involves the acid-catalyzed condensation of 2-butanol with a formaldehyde source (Paraformaldehyde or aqueous Formaldehyde). Water removal is the thermodynamic driver.[1]

SynthesisPathway Reactants 2-Butanol (2 eq) + Paraformaldehyde (1 eq) Hemiacetal Intermediate: Hemiacetal Reactants->Hemiacetal Protonation Catalyst Acid Catalyst (p-TSA or Amberlyst-15) Catalyst->Reactants Activates HCHO Product 2-(butan-2-yloxymethoxy)butane (Di-sec-butyl formal) Hemiacetal->Product -H2O (Rate Limiting) Water H2O (Removed via Dean-Stark) Hemiacetal->Water

Figure 1: Acid-catalyzed condensation pathway. The reaction is reversible; continuous water removal is essential.

Bench-Scale Synthesis Protocol

Objective: Synthesis of 100g of Di-sec-butyl formal.

Reagents:

  • 2-Butanol (excess, solvent/reactant): 300 mL

  • Paraformaldehyde: 30.0 g (1.0 mol equivalent of formaldehyde units)

  • p-Toluenesulfonic acid (p-TSA) monohydrate: 1.0 g (Catalyst)

  • Toluene or Cyclohexane (Optional entrainer if 2-butanol is not used as carrier)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Paraformaldehyde, p-TSA, and 2-Butanol to the flask.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C bath temp). The depolymerization of paraformaldehyde generates formaldehyde in situ, which reacts with the alcohol.

  • Water Removal: Monitor the Dean-Stark trap. As the reaction proceeds, water will azeotrope out. Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Neutralization (Crucial): Cool to room temperature. Add solid Sodium Bicarbonate (

    
    ) or wash with saturated 
    
    
    
    solution to neutralize the acid catalyst. Failure to neutralize will cause hydrolysis during distillation.
  • Purification:

    • Remove excess 2-butanol via rotary evaporation.

    • Perform fractional distillation under reduced pressure (vacuum) to isolate the pure formal.

  • Validation: Verify structure via

    
    -NMR (Look for the characteristic 
    
    
    
    singlet at
    
    
    4.6–4.8 ppm).

Stability & Reactivity Profile

The Acetal "Switch"

Acetals are chemically "orthogonal." They are exceptionally stable to bases, nucleophiles, and reducing agents (e.g., LiAlH4, Grignards), making DSBF an ideal solvent for basic synthesis. However, they are highly sensitive to aqueous acids.

Hydrolysis Kinetics (Drug Stability Context)

In a physiological context, DSBF serves as a model for pH-sensitive linkers.

Hydrolysis Acetal Di-sec-butyl Formal (Stable at pH > 7) Protonation Protonation of Oxygen (pH < 5) Acetal->Protonation H+ influx Cleavage C-O Bond Cleavage Protonation->Cleavage Rate Determining Step Intermediates Oxocarbenium Ion + 2-Butanol Cleavage->Intermediates FinalProducts Formaldehyde + 2-Butanol Intermediates->FinalProducts +H2O

Figure 2: Acid-mediated hydrolysis mechanism. The rate is dependent on hydronium ion concentration.

Peroxide Formation Risks

Like all ethers, DSBF can form explosive peroxides upon exposure to air and light.

  • Mechanism: Radical abstraction of the hydrogen at the tertiary carbon (on the sec-butyl group) or the methylene bridge.

  • Mitigation:

    • Store under Argon/Nitrogen.

    • Test with starch-iodide paper before distillation.

    • Inhibit with BHT (Butylated hydroxytoluene) if used as a bulk solvent.

Applications in Drug Development

Green Solvent Selection

DSBF is a candidate for replacing Dichloromethane (DCM) in extraction processes due to its immiscibility with water and good solubilization of mid-polarity compounds.

FeatureDSBFDCM (Traditional)Advantage
Toxicity Low (Metabolizes to alcohol)High (Carcinogen)Improved safety profile.
Boiling Point High (~160°C)Low (40°C)Reduced VOC emissions; safer at temp.
Phase Split Clean (Top layer)Emulsion prone (Bottom layer)Easier process engineering.
Protecting Group Chemistry

The "sec-butoxymethyl" moiety can be installed on alcohols to form mixed acetals. This is analogous to MOM (Methoxymethyl) protection but yields a significantly more lipophilic derivative.

  • Utility: Increasing the logP of a polar intermediate to facilitate purification by silica chromatography.

  • Deprotection: Mild acid treatment (e.g., dilute HCl in MeOH).

Toxicology & Safety

Metabolic Fate

Upon systemic absorption or hydrolysis, DSBF breaks down into:

  • 2-Butanol: Metabolized via alcohol dehydrogenase to 2-butanone (MEK), which is excreted or further oxidized. Generally low toxicity.

  • Formaldehyde: Rapidly oxidized to formate by formaldehyde dehydrogenase.

    • Risk:[2] While formaldehyde is toxic, the slow hydrolysis kinetics of lipophilic acetals often prevents acute toxicity, acting instead as a slow-release depot.

Handling Precautions
  • GHS Classification (Predicted): Flammable Liquid (Cat 3), Skin Irritant (Cat 2).

  • PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Disposal: Non-halogenated organic solvent waste stream.

References

  • Preparation of Acetals: W. L. Howard and N. B. Lorette, "Preparation of Ketals and Acetals," Organic Syntheses, Coll. Vol. 5, p.25 (1973).

  • Acetal Stability in Drug Delivery: Gillies, E. R., & Frechet, J. M. J. (2005). "Acetals as pH-sensitive linkages for drug delivery." Bioconjugate Chemistry, 16(3), 261-268.

  • General Properties of Ethers/Acetals: NIST Chemistry WebBook, SRD 69. "Butane, 1,1'-[methylenebis(oxy)]bis- (Homologue Data)."

  • Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

Sources

Technical Guide: Solubility and Physicochemical Profiling of Di-sec-butoxymethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methane, di-sec-butoxy- (IUPAC: 1,1'-[methylenebis(oxy)]bis(butan-2-one); commonly Di-sec-butoxymethane or Formaldehyde di-sec-butyl acetal ) represents a class of lipophilic geminal diethers. While often overshadowed by its n-butyl isomer, the sec-butyl variant offers distinct steric properties relevant to solvation kinetics and hydrolytic stability.

This guide provides a definitive technical analysis of its solubility profile. Unlike simple alcohols, this acetal exhibits a "chameleon-like" behavior: highly lipophilic and miscible with non-polar organic solvents, yet susceptible to specific acid-catalyzed degradation pathways that researchers must account for during formulation and synthesis.

Physicochemical Identity & Theoretical Grounding

Before establishing solubility protocols, we must define the solute's structural determinants. The sec-butoxy groups introduce steric bulk near the oxygen atoms, slightly reducing the accessibility of the acetal carbon compared to the n-butyl analog.

Structural Parameters
ParameterValue / DescriptionSource
CAS Number 2568-92-5[ChemicalBook, 2024]
Molecular Formula

NIST
Molecular Weight 160.25 g/mol NIST
Boiling Point 160.2 °C (approx. 20°C lower than n-butyl isomer)[SolubilityOfThings, 2024]
Density ~0.835 g/mLEst.[1] based on isomer
LogP (Octanol/Water) ~2.8 - 3.1 (Predicted)Consensus Est.
Solvation Mechanism

The solubility of di-sec-butoxymethane is governed by two opposing forces:

  • Van der Waals Dispersion: The bulky sec-butyl alkyl chains dominate the surface area, driving high affinity for non-polar solvents (hexane, toluene).

  • Dipole-Dipole Interactions: The central

    
     moiety creates a local dipole. However, the molecule lacks Hydrogen Bond Donors (HBD), rendering it immiscible with water but compatible with Hydrogen Bond Acceptors (HBA).
    

Empirical Solubility Profile

The following data categorizes solvent compatibility based on polarity index and experimental miscibility observations.

Solubility Data Table
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Non-Polar n-Hexane, HeptaneMiscible Dominant hydrophobic alkyl chain interaction.
Aromatic Toluene, BenzeneMiscible

-electron cloud interactions with ether oxygens.
Polar Aprotic Acetone, DMSO, THFMiscible Dipole-dipole stabilization of the acetal core.
Polar Protic Ethanol, IsopropanolMiscible Soluble, but potential for transacetalization in acidic media.
Chlorinated Dichloromethane (DCM)Miscible High solvation power for ethers.
Aqueous Water (pH 7.0)Insoluble (<250 mg/L)Hydrophobic effect overrides weak H-bond acceptance.

Critical Note for Researchers: While "insoluble" in water, the interface between di-sec-butoxymethane and water is chemically active. In the presence of trace acids (pH < 4), the acetal will hydrolyze, artificially increasing apparent solubility by converting to 2-butanol and formaldehyde.

Stability & Reactivity: The Hydrolysis Hazard

For drug development professionals, the solubility of acetals cannot be decoupled from their stability. Acetals are stable bases but acid-labile.[2][3]

Acid-Catalyzed Hydrolysis Pathway

The following Graphviz diagram illustrates the degradation mechanism that occurs in acidic solvents (e.g., 0.1 N HCl or Simulated Gastric Fluid).

HydrolysisPathway Acetal Di-sec-butoxymethane (Lipophilic) Protonation Protonation (Rate Limiting) Acetal->Protonation + H+ (Acidic Solvent) Intermediate Oxocarbenium Ion Protonation->Intermediate - 2-Butanol Products 2-Butanol + Formaldehyde Intermediate->Products + H2O (Hydrolysis)

Figure 1: Acid-catalyzed hydrolysis pathway.[3] Note that "solubility" measurements in acidic media will actually measure the decomposition rate.

Experimental Protocols

To validate solubility for formulation or synthesis, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine saturation solubility in organic solvents. Detection Method: GC-FID (Gas Chromatography - Flame Ionization Detector). Note: HPLC-UV is unsuitable as this molecule lacks a strong chromophore.

Workflow:

  • Preparation: Add excess Di-sec-butoxymethane (approx. 1 mL) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Carefully withdraw supernatant. Crucial: Filter through a 0.22 µm PTFE filter (hydrophobic) to avoid saturating the column with micro-droplets.

  • Quantification: Inject into GC-FID.

    • Column: DB-5 or equivalent non-polar capillary column.

    • Standard: External calibration using n-decane as an internal standard.

Protocol B: Hydrolytic Stability Screen

Objective: Verify solvent compatibility for reaction monitoring.

Workflow:

  • Dissolve compound at 1 mg/mL in 50:50 Acetonitrile:Buffer (pH 1.2, 4.0, and 7.4).

  • Incubate at 37°C.

  • Monitor disappearance of the parent peak via GC-FID at T=0, 1h, 4h, and 24h.

  • Pass Criteria: <5% degradation over 24 hours indicates solvent suitability.

Decision Logic for Solvent Selection

Use this logic flow to select the appropriate solvent system for your application (Extraction vs. Reaction).

SolventSelection Start Start: Select Solvent for Di-sec-butoxymethane IsReaction Is this for Chemical Reaction? Start->IsReaction AcidicCond Are conditions Acidic (pH < 5 or Lewis Acids)? IsReaction->AcidicCond Yes Extraction Is this for Extraction? IsReaction->Extraction No UseEther Use THF/Diethyl Ether (Stable Base) AcidicCond->UseEther No (Basic/Neutral) AvoidAcetal STOP: High Risk of Hydrolysis/Degradation AcidicCond->AvoidAcetal Yes UseHydrocarbon Use Hexane/Toluene (Stable, Miscible) Extraction->UseHydrocarbon Defatting/Cleaning UseDCM Use Dichloromethane (High Solvency) Extraction->UseDCM Partitioning from Water

Figure 2: Solvent selection decision tree based on chemical stability and application constraints.

References

  • ChemicalBook. (2024). Di-sec-butoxymethane (CAS 2568-92-5) Physical Properties.[4][5] Retrieved from

  • Solubility of Things. (2024). 2-(sec-butoxymethoxy)butane Boiling Point and Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Dibutoxymethane (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [6]

  • National Institutes of Health (NIH). (2018). Substituent Effects on the pH Sensitivity of Acetals.[3] PMC. Retrieved from

  • Master Organic Chemistry. (2010). Acetals: Formation and Hydrolysis Mechanisms.[3][7][8] Retrieved from

Sources

Comprehensive Spectroscopic Profile: Di-sec-butoxymethane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and physicochemical profile of Di-sec-butoxymethane (Formaldehyde di-sec-butyl acetal). It is structured to serve researchers requiring high-fidelity data for characterization, synthesis, and quality control.

CAS: 2568-92-5 | Formula: C


H

O

| MW: 160.25 g/mol [1]

Executive Summary & Molecular Architecture

Di-sec-butoxymethane is a formaldehyde acetal derived from sec-butanol. Unlike simple linear acetals, its spectroscopic signature is complicated by the chirality of the sec-butyl group. The presence of two chiral centers creates a mixture of stereoisomers (racemic and meso) which can result in signal splitting often misinterpreted as impurities in low-resolution analysis.

Key Applications:

  • Green Solvent: A biodegradable alternative to chlorinated solvents and linear ethers.

  • Fuel Oxygenate: Reduces soot formation in diesel surrogates due to branched architecture.

  • Synthetic Intermediate: Stable protecting group for alcohols or formaldehyde source under non-acidic conditions.

Synthesis & Reaction Mechanism

The synthesis follows a reversible acid-catalyzed acetalization. Understanding this pathway is critical for interpreting Mass Spectrometry (MS) fragmentation, which often reverses this formation.

Reaction Pathway Diagram

The following diagram illustrates the formation mechanism and the equilibrium critical for yield optimization.

SynthesisPathway Start 2-Butanol (2 eq) + Formaldehyde Inter Hemiacetal Intermediate Start->Inter H+ Catalyst (Fast) Product Di-sec-butoxymethane (Acetal) Inter->Product -H2O (Slow, RDS) Water H2O (Byproduct) Inter->Water Product->Inter Hydrolysis (if wet)

Figure 1: Acid-catalyzed condensation of 2-butanol and formaldehyde. Water removal (Dean-Stark) drives the equilibrium to the right.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Expert Insight: The NMR spectrum of di-sec-butoxymethane is distinct from n-butyl analogs. The sec-butyl group introduces a chiral center at the C2 position.[1] Commercial samples synthesized from racemic 2-butanol will contain:

  • Racemic pair (

    
    ):  Enantiomers (magnetically equivalent in achiral solvents).
    
  • Meso form (

    
    ):  Diastereomer (magnetically distinct).
    Note: In standard 300-400 MHz instruments, these often overlap, but line broadening or slight splitting of the acetal -CH
    
    
    
    - and ether -CH- peaks is expected.
Table 1: 1H NMR Data (400 MHz, CDCl

)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Acetal -CH

-
4.65 - 4.75 Singlet (broad)2H-Deshielded by two oxygens. May appear as two closely spaced lines due to diastereomers.
Ether -CH- 3.60 - 3.75 Multiplet (Sextet)2H~6.2Methine proton of the sec-butyl group.
-CH

- (Ethyl)
1.45 - 1.60 Multiplet4H-Diastereotopic protons within the ethyl group may cause complex splitting.
-CH

(Doublet)
1.10 - 1.15 Doublet6H6.2Methyl attached to the chiral center.
-CH

(Triplet)
0.88 - 0.92 Triplet6H7.4Terminal methyl of the ethyl group.
Table 2: 13C NMR Data (100 MHz, CDCl

)
Carbon EnvironmentShift (

, ppm)
Structural Significance
Acetal (-O-CH

-O-)
92.5 - 94.0 Diagnostic peak. The most deshielded carbon.
Ether Methine (-CH-) 73.5 - 75.0 Alpha-carbon of the butyl group.
Methylene (-CH

-)
29.0 - 30.5 Beta-carbon (ethyl group).
Methyl (Branch) 19.0 - 19.8 Methyl attached to the chiral center.
Methyl (Terminal) 9.5 - 10.2 Terminal methyl.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ether linkages and lacks the broad O-H stretch of the precursor alcohol, serving as a quick check for reaction completeness.

  • Absence of O-H: No broad band at 3300-3400 cm

    
     (indicates full conversion).
    
  • C-O-C Asymmetric Stretch: 1090 – 1150 cm

    
     . Strong, characteristic of aliphatic ethers/acetals.
    
  • C-H sp

    
     Stretch: 2850 – 2970 cm
    
    
    
    . Multiple bands corresponding to -CH
    
    
    , -CH
    
    
    -, and methine C-H.
  • Fingerprint Region: Distinct skeletal vibrations at 1380 cm

    
     (gem-dimethyl doublet-like deformation, though strictly a single methyl on a methine).
    
Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Acetals are fragile under EI conditions. The molecular ion (M


) is often weak or absent. The fragmentation is driven by alpha-cleavage adjacent to the oxygen.

Key Fragments:

  • m/z 131:

    
     (Loss of ethyl group).
    
  • m/z 103:

    
     (Loss of one sec-butyl radical).
    
  • m/z 57:

    
     (sec-butyl carbocation - Base Peak or very strong).
    
  • m/z 45:

    
     (Rearrangement fragment).
    

MassSpec Parent Molecular Ion (M+) m/z 160 (Weak) Frag1 Alpha Cleavage Loss of C2H5 m/z 131 Parent->Frag1 - Ethyl Frag2 Oxonium Ion [CH2=O-secBu]+ m/z 87 Parent->Frag2 - sec-Butoxy radical Base Sec-Butyl Cation (C4H9+) m/z 57 Frag2->Base Elimination

Figure 2: Primary fragmentation pathways in Electron Impact MS.

Experimental Protocol: Synthesis & Purification

Self-Validating Method: The use of a Dean-Stark apparatus provides visual confirmation of reaction progress via water collection.

Reagents:

  • Paraformaldehyde (PFA) or Formalin (37%).

  • 2-Butanol (excess, 2.5 eq).

  • p-Toluenesulfonic acid (pTSA) (1 mol%).

  • Solvent: Cyclohexane or Toluene (azeotropic entrainer).

Step-by-Step Methodology:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 2-Butanol (2.5 equivalents) and solvent (100 mL). Add pTSA catalyst.

  • Depolymerization: Heat to 60°C. Slowly add Paraformaldehyde (1 equivalent). (Note: PFA depolymerizes to formaldehyde in situ).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Checkpoint: Reaction is complete when water volume matches theoretical yield (approx. 18 mL per mole of aldehyde).

  • Neutralization: Cool to RT. Add NaHCO

    
     (sat. aq) or solid Na
    
    
    
    CO
    
    
    to quench the acid catalyst. Crucial: Failure to neutralize will cause hydrolysis during distillation.
  • Purification:

    • Wash organic layer with brine (x2).

    • Dry over MgSO

      
      .
      
    • Fractional Distillation. Collect fraction at 158-160°C (atmospheric pressure).

References

  • PubChem. (2024). Compound Summary: Di-sec-butoxymethane (CID 17380). National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Kovats Retention Index for Di-sec-butoxymethane. Retrieved from [Link]

Sources

Methane, di-sec-butoxy-: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. Direct toxicological data for Methane, di-sec-butoxy- is limited. Therefore, this guide has been compiled using a "read-across" approach, referencing data from structurally similar compounds, including di-n-butoxymethane and the parent alcohol (sec-butanol), as well as the potential hydrolysis product, formaldehyde. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) for related compounds before handling this chemical.

Section 1: Executive Summary and Chemical Identity

Methane, di-sec-butoxy-, also known as 2-(butan-2-yloxymethoxy)butane, is a formal acetal characterized by a central methylene group bonded to two sec-butoxy moieties.[1] While specific applications are not extensively documented in publicly available literature, its structural class suggests potential use as a solvent or a chemical intermediate. Due to the absence of a dedicated and comprehensive safety profile for this specific isomer, this guide provides a detailed health and safety framework derived from analogous chemical structures and fundamental principles of acetal reactivity and toxicology. The primary hazards are associated with its flammability, potential for peroxide formation, and the significant toxicity of its potential hydrolysis products: sec-butanol and formaldehyde.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methane, di-sec-butoxy- is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

PropertyValueSource
Chemical Formula C9H20O2[1][2]
Molecular Weight 160.25 g/mol [1][2]
CAS Number 2568-92-5[1][2]
IUPAC Name 2-(butan-2-yloxymethoxy)butane[2]
Synonyms Di-sec-butoxymethane, Butane, 2,2'-[methylenebis(oxy)]bis-[2]
Appearance Likely a clear, colorless liquid (based on analogs)N/A
Boiling Point 210 – 215 °C[1]
Flash Point Not available. Expected to be flammable (see Section 3.1)N/A
Solubility Insoluble in water (based on di-n-butoxymethane)[3]

Section 2: Hazard Identification and GHS Classification (Predicted)

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥WarningH226: Flammable liquid and vapor.
Skin Corrosion/IrritationCategory 2 (Predicted)WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2A (Predicted)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Predicted)WarningH335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.

Section 3: Core Safety Concerns and Mitigation Strategies

The primary safety concerns when handling Methane, di-sec-butoxy- revolve around its flammability, potential for peroxide formation, and the hazards associated with its hydrolysis products.

Flammability

As with most organic solvents, Methane, di-sec-butoxy- is expected to be a flammable liquid.[4][5][6][7][8]

Mitigation Strategies:

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][7] Use spark-proof tools and explosion-proof equipment where necessary.[7]

  • Grounding: For transfers of large volumes, ensure containers are properly bonded and grounded to prevent static discharge.[4][7]

  • Storage: Store in a designated flammable liquids cabinet, away from oxidizing agents and incompatible materials.[5][6]

Peroxide Formation

Acetals are known to form explosive peroxides upon prolonged exposure to air and light.[9][10][11][12][13] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[10][12][13]

Mitigation Strategies:

  • Date and Label: Upon receipt and upon opening, containers of Methane, di-sec-butoxy- should be clearly dated.

  • Storage: Store in airtight containers, protected from light and heat.[9][11] The headspace of the container can be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.[9]

  • Testing: Periodically test for the presence of peroxides, especially before distillation or concentration. Do not distill to dryness.[11]

  • Visual Inspection: Before use, visually inspect the container for signs of peroxide formation, such as crystal formation (especially around the cap), cloudiness, or discoloration.[9] If peroxides are suspected, do not attempt to open the container and contact your institution's environmental health and safety department for guidance.

Hydrolysis and Decomposition Products

A significant and often overlooked hazard of acetals is their susceptibility to hydrolysis under acidic conditions to yield the parent aldehyde and alcohol.[14][15][16] In the case of Methane, di-sec-butoxy-, this would result in the formation of formaldehyde and sec-butanol. High-temperature decomposition can also yield these products.[1]

Hydrolysis Reaction: CH₂(OCH(CH₃)C₂H₅)₂ + H₂O --(H⁺)--> CH₂O + 2 CH₃CH(OH)C₂H₅

Both of these hydrolysis products are significantly more hazardous than the parent acetal.

  • Formaldehyde: A known human carcinogen, highly toxic, and a severe irritant to the eyes, nose, throat, and respiratory system.[17][18][19][20][21]

  • sec-Butanol: An irritant to the skin, eyes, and respiratory tract.[22][23] High concentrations can cause central nervous system depression, leading to headache, dizziness, and drowsiness.[22][23][24]

Mitigation Strategies:

  • Avoid Acidic Conditions: Store and handle Methane, di-sec-butoxy- away from acids and acidic materials to prevent hydrolysis.

  • Ventilation: Always work in a well-ventilated area to avoid the accumulation of potentially formed formaldehyde and sec-butanol vapors.

Section 4: Toxicological Profile (Read-Across Approach)

Due to the lack of specific toxicological data for Methane, di-sec-butoxy-, the following assessment is based on data from di-n-butoxymethane and the hydrolysis products.

Acute Toxicity:

  • Oral: Based on di-n-butoxymethane, the acute oral toxicity is expected to be low.

  • Dermal: Dermal toxicity is also anticipated to be low.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.[22][23] High concentrations may lead to central nervous system effects such as dizziness and drowsiness, primarily due to the sec-butanol moiety.[22][23]

Irritation and Sensitization:

  • Skin Irritation: Expected to be a skin irritant.[22][23] Prolonged or repeated contact may cause dermatitis.

  • Eye Irritation: Likely to cause serious eye irritation.[22][23]

  • Sensitization: There is no data to suggest that Methane, di-sec-butoxy- is a skin sensitizer.

Chronic Toxicity and Carcinogenicity:

  • There is no data on the chronic toxicity or carcinogenicity of Methane, di-sec-butoxy-. However, the potential for hydrolysis to formaldehyde, a known human carcinogen, is a significant concern for chronic exposure scenarios.[19][20]

Section 5: Experimental Protocols and Emergency Procedures

Standard Handling Protocol
  • Risk Assessment: Conduct a thorough risk assessment for the specific procedure involving Methane, di-sec-butoxy-.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Safety goggles (chemical splash goggles are recommended).

    • A flame-resistant lab coat.[5]

    • Nitrile or other chemically resistant gloves.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Ventilation: All handling of Methane, di-sec-butoxy- should be performed in a certified chemical fume hood.[4][6]

  • Dispensing: Use a bottle carrier for transporting glass containers.[7] For transfers, minimize the generation of vapors.[7]

  • Waste Disposal: Dispose of waste Methane, di-sec-butoxy- and contaminated materials as hazardous flammable waste in accordance with local regulations.[5]

Emergency Procedures

In Case of:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[25] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[25] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[25] Seek immediate medical attention.

  • Spill: Evacuate the area. Remove all ignition sources.[26] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.

Section 6: Visualization of Safety Concepts

Hierarchy of Controls for Handling Methane, di-sec-butoxy-

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Methane, di-sec-butoxy- Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less flammable solvent) Engineering Engineering Controls (e.g., Chemical fume hood) Administrative Administrative Controls (e.g., SOPs, training) PPE Personal Protective Equipment (e.g., Goggles, gloves, lab coat)

Caption: Hierarchy of controls for managing risks associated with Methane, di-sec-butoxy-.

References

  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety.
  • Department of Chemistry and Biochemistry. (n.d.).
  • Labor Security System. (n.d.). Risk or Danger?
  • GOV.UK. (2024, July 22). Formaldehyde: toxicological overview.
  • Centers for Disease Control and Prevention. (n.d.). Formaldehyde | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.
  • Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
  • (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
  • Stanford Environmental Health & Safety. (n.d.).
  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
  • Wikipedia. (n.d.). Formaldehyde.
  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
  • Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents.
  • Occupational Safety and Health Administration. (n.d.). Formaldehyde - Hazard Recognition.
  • Royal Society of Chemistry. (2018). CHAPTER 4: General Toxicity of Formaldehyde. In Formaldehyde: Exposure, Toxicity and Health Effects (pp. 63-95).
  • New Jersey Department of Health. (n.d.). sec-Butyl alcohol - Hazardous Substance Fact Sheet.
  • Vulcanchem. (n.d.). Methane, di-sec-butoxy- - 2568-92-5.
  • National Center for Biotechnology Information. (n.d.). Methane, di-sec-butoxy-. PubChem.
  • Scholar Chemistry. (2009, January 23). MSDS # 274.00 sec-Butyl Alcohol.
  • (2009, February 18). Provisional Peer Reviewed Toxicity Values for sec-Butyl alcohol.
  • National Center for Biotechnology Inform
  • Fisher Scientific. (2009, June 29).
  • MAC Coatings. (2023, August 29).
  • Echemi. (n.d.).
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • National Center for Biotechnology Information. (n.d.). 2-[Di(sec-butoxy)methoxy]butane. PubChem.
  • Canadian Science Publishing. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Di-sec-butoxymethane - Chemical Details.
  • YouTube. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism.
  • Organic Chemistry Tutor. (n.d.).
  • Sigma-Aldrich. (2025, May 5).
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Fisher Scientific. (2012, March 14).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane.
  • FutureFuel Trading. (n.d.). Di-n-butoxymethane Supplier | 2568-90-3.
  • Consumer Product Safety Commission. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Research Core Facilities. (n.d.). Dibutyl ether.
  • Cosmetic Ingredient Review. (2024, March 4).

Sources

theoretical studies on di-sec-butoxymethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-sec-butoxymethane (DsBM), a branched acetal, occupies a critical niche in industrial chemistry as a high-performance diesel oxygenate and a potential lipophilic solvent for organic synthesis. While its combustion kinetics are well-documented, its stereochemical complexity and hydrolytic stability—parameters crucial for environmental fate modeling and potential pharmaceutical excipient applications—require rigorous theoretical profiling.

This guide outlines a comprehensive in silico framework for characterizing DsBM. We move beyond basic properties to explore the quantum mechanical underpinnings of its stability, the kinetics of its acid-catalyzed degradation, and its predicted behavior in biological matrices.

Structural Dynamics & Stereochemical Complexity

Unlike linear acetals (e.g., dimethoxymethane), DsBM possesses two chiral centers located at the secondary carbons of the butoxy groups. This introduces stereochemical complexity often overlooked in bulk fuel studies but critical for precise thermodynamic modeling.

Theoretical Insight: The molecule exists as a mixture of stereoisomers:

  • Racemic Pair: (

    
    ) and (
    
    
    
    ) enantiomers.
  • Meso Compound: (

    
    ) form.[1]
    

For accurate Density Functional Theory (DFT) calculations, one cannot model a single conformer. A Boltzmann-weighted average of the conformational ensemble is required to predict properties like boiling point and NMR shifts accurately.

Visualization: Stereochemical Relationships

DsBM_Stereochemistry Root Di-sec-butoxymethane (DsBM) Structure: CH2(O-sec-Bu)2 Chiral Chiral Centers (C2 on Butyl Chains) Root->Chiral Racemic Racemic Mixture (Enantiomers) Chiral->Racemic Meso Meso Compound (Achiral) Chiral->Meso RR (2R, 2'R)-DsBM C2 symmetry Racemic->RR 50% of rac SS (2S, 2'S)-DsBM C2 symmetry Racemic->SS 50% of rac RS (2R, 2'S)-DsBM Plane of Symmetry Meso->RS

Figure 1: Stereochemical hierarchy of DsBM. Accurate theoretical studies must account for the entropy of mixing between the racemic and meso forms.

Ab Initio & DFT Methodology: The Protocol

To establish a self-validating system for DsBM characterization, we employ a composite computational workflow. This protocol ensures that derived energies (Bond Dissociation Enthalpies - BDE) and spectral data are robust.

Experimental Logic: We prioritize the M06-2X functional due to its superior performance in modeling non-covalent interactions and thermochemistry compared to B3LYP, particularly for medium-sized organic ethers.

Table 1: Recommended Computational Parameters
ParameterSettingRationale
Functional M06-2X or ωB97X-DCaptures dispersion forces critical for the flexible butyl chains.
Basis Set 6-311++G(d,p)Diffuse functions (++) are essential for the oxygen lone pairs.
Solvation Model SMD (Water/Octanol)Necessary for LogP and hydrolysis transition state modeling.
Frequency Calc Harmonic approx.Validates stationary points (0 imaginary freqs for minima).

Mechanistic Modeling of Hydrolysis

For researchers in drug development considering acetal linkers, or environmental scientists studying fate, the acid-catalyzed hydrolysis of DsBM is the defining reaction.

The Mechanism: Acetals are stable to base but labile to acid. The rate-determining step (RDS) is typically the formation of the oxonium ion intermediate. Because DsBM has bulky sec-butyl groups, steric hindrance stabilizes the ground state but may destabilize the transition state compared to primary acetals.

Pathway Description:

  • Protonation:

    
     binds to one ether oxygen.
    
  • Cleavage (RDS): The C-O bond breaks, releasing sec-butanol and forming a resonance-stabilized oxonium ion.

  • Hydration: Water attacks the oxonium cation.

  • Decomposition: Hemiacetal breakdown yields Formaldehyde + 2nd sec-butanol.

Visualization: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis_Mechanism Reactant DsBM (Ground State) TS1 Transition State 1 (C-O Elongation) Reactant->TS1 + H+ Inter1 Oxonium Ion (Intermediate) TS1->Inter1 RDS (k1) Hemiacetal Hemiacetal Inter1->Hemiacetal Fast (k2) Water + H2O Water->Inter1 Products Formaldehyde + 2 sec-Butanol Hemiacetal->Products Fast

Figure 2: Reaction coordinate for the acid-catalyzed hydrolysis of DsBM. The formation of the oxonium ion (Inter1) is the energetic barrier to overcome.

Physicochemical Profiling (QSAR/QSPR)

Theoretical studies allow us to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before synthesis. For DsBM, lipophilicity is the dominant feature.

Data Synthesis: Using the SMD solvation model (Solvation Model based on Density), we calculate the free energy of solvation in water (


) and octanol (

).


Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/SourceRelevance
LogP 2.7 - 3.1DFT/SMD & XLogP3High lipophilicity; likely to cross blood-brain barrier if used biologically.
Water Solubility Insoluble (< 0.5 g/L)COSMO-RSRequires surfactant/micelle formulation for aqueous delivery.
Boiling Point ~180°CGroup ContributionHigh boiling point makes it a persistent solvent.
BDE (C-H) 92 kcal/mol (Acetal H)DFT (B3LYP/6-31G*)Susceptible to radical oxidation (peroxide formation) upon storage.

Note: The BDE of the central methylene C-H bond is lower than typical alkanes due to stabilization of the resulting radical by adjacent oxygens, explaining its reactivity in diesel combustion.

Experimental Validation Protocols

A theoretical study is incomplete without a validation loop. The following protocols serve to ground the computational predictions.

Protocol A: Hydrolytic Stability Assay (NMR Kinetics)

To validate the activation energy of hydrolysis predicted by DFT.

  • Preparation: Dissolve 10 mM DsBM in

    
     (deuterated acetonitrile) containing 10% 
    
    
    
    .
  • Acidification: Add

    
     to reach pH equivalents of 1.2 (simulated gastric fluid) and 7.4 (plasma).
    
  • Monitoring: Track the disappearance of the acetal proton signal (

    
     ppm, singlet) and appearance of the aldehyde proton (
    
    
    
    ppm) via 1H-NMR at 37°C.
  • Analysis: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).
Protocol B: Peroxide Formation Potential

To validate BDE/Stability predictions.

  • Stress Test: Expose neat DsBM to UV light (254 nm) or heat (60°C) under atmospheric oxygen for 48 hours.

  • Quantification: Use Iodometric titration to measure Peroxide Value (PV).

  • Control: Compare against diethoxymethane. Higher branching in DsBM should theoretically provide some steric protection against abstraction, though the tertiary C-H on the butyl group is a weak point.

References

  • Vulcan Chem. (2024). Methane, di-sec-butoxy- : Fuel Additive Research and Physicochemical Properties. VulcanChem. Link

  • PubChem. (2023). Compound Summary: Methane, di-sec-butoxy- (CAS 2568-92-5).[2][3][4] National Library of Medicine.[3][5] Link

  • Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[1] Link

  • Des Redmond. (2025). Acetal Hydrolysis Mechanism: Acid-Catalyzed Reaction Steps. Chemistry Steps. Link

  • EPA CompTox. (2023). Di-sec-butoxymethane Dashboard. U.S. Environmental Protection Agency. Link[4]

Sources

Methodological & Application

experimental protocol for the synthesis of "Methane, di-sec-butoxy-"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Methane, di-sec-butoxy-

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Methane, di-sec-butoxy- (also known as di-sec-butyl formal), a formal acetal with applications as a solvent and chemical intermediate. The described method is based on the acid-catalyzed condensation of sec-butanol with paraformaldehyde. Key features of this protocol include the use of a Dean-Stark apparatus for efficient water removal to drive the reaction equilibrium towards the product, followed by a standard workup and purification by vacuum distillation. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering detailed, step-by-step instructions, mechanistic insights, and characterization data.

Introduction and Reaction Principle

Methane, di-sec-butoxy- (CAS No. 2568-92-5) is a formal acetal derived from two equivalents of sec-butanol and one equivalent of formaldehyde.[1][2] Acetal formation is a reversible reaction. To achieve high yields, the synthesis relies on Le Châtelier's principle, where the continuous removal of the water byproduct shifts the equilibrium toward the formation of the desired acetal.

The primary synthetic route involves reacting sec-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous formalin solution, in the presence of a strong acid catalyst.[3][4] This protocol utilizes paraformaldehyde as the formaldehyde source to minimize the initial water content in the reaction mixture. Toluene is employed as an azeotropic agent to facilitate water removal via a Dean-Stark apparatus.

Reaction Mechanism

The synthesis proceeds via a classical acid-catalyzed acetal formation mechanism. The key steps are outlined below:

  • Catalyst Activation & Formaldehyde Depolymerization : The acid catalyst protonates a terminal oxygen atom of the paraformaldehyde polymer, initiating depolymerization to release reactive formaldehyde.

  • Electrophile Formation : The released formaldehyde is protonated by the acid catalyst, forming a highly electrophilic oxocarbenium ion.

  • First Nucleophilic Attack : A molecule of sec-butanol acts as a nucleophile, attacking the activated formaldehyde to form a protonated hemiacetal.

  • Hemiacetal Formation : Deprotonation yields a neutral hemiacetal intermediate.

  • Activation of Hemiacetal : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Carbocation Formation : The protonated hemiacetal eliminates a molecule of water, generating a resonance-stabilized sec-butoxy-substituted carbocation.

  • Second Nucleophilic Attack : A second molecule of sec-butanol attacks this carbocation.

  • Final Product Formation : Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, Methane, di-sec-butoxy-.

reaction_mechanism Figure 1: Reaction Mechanism for Acetal Formation cluster_step1 Step 1-2: Activation cluster_step3 Step 3-4: Hemiacetal Formation cluster_step5 Step 5-6: Water Elimination cluster_water Figure 1: Reaction Mechanism for Acetal Formation cluster_step7 Step 7-8: Acetal Formation cluster_regen Figure 1: Reaction Mechanism for Acetal Formation paraformaldehyde Paraformaldehyde (CH₂O)n formaldehyde Formaldehyde CH₂O paraformaldehyde->formaldehyde + H⁺ sec_butanol1 sec-Butanol sec_butanol2 sec-Butanol H_plus H⁺ (Catalyst) protonated_formaldehyde Protonated Formaldehyde formaldehyde->protonated_formaldehyde + H⁺ hemiacetal Hemiacetal protonated_formaldehyde->hemiacetal + sec-Butanol - H⁺ protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ carbocation Oxocarbenium Ion protonated_hemiacetal->carbocation protonated_hemiacetal->carbocation H₂O water H₂O (Byproduct) protonated_acetal Protonated Acetal carbocation->protonated_acetal + sec-Butanol acetal Di-sec-butoxy-methane (Product) protonated_acetal->acetal protonated_acetal->acetal - H⁺ H_plus_regen H⁺ (Regenerated) water_out Water H_plus_regen_out H⁺

Caption: Figure 1: Reaction Mechanism for Acetal Formation.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Paraformaldehyde(CH₂O)n30.03 (as CH₂O)15.0 g0.501.0
sec-ButanolC₄H₁₀O74.1290.0 mL0.971.94
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.220.95 g0.0050.01
TolueneC₇H₈92.14150 mL--
Saturated NaHCO₃ solution--100 mL--
Brine (Saturated NaCl)--50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--

Safety Precautions:

  • sec-Butanol: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.

  • Paraformaldehyde: Flammable solid. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of causing cancer.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Action: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Equipment
  • 500 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Condenser

  • Thermometer or temperature probe

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Apparatus for vacuum distillation (distillation head, condenser, receiving flasks, vacuum pump, manometer)

  • Rotary evaporator (optional)

Step-by-Step Synthesis Procedure
  • Apparatus Setup : Assemble the 500 mL three-neck flask with a magnetic stir bar, Dean-Stark apparatus topped with a condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Addition : To the flask, add paraformaldehyde (15.0 g, 0.50 mol), sec-butanol (90.0 mL, 0.97 mol), toluene (150 mL), and p-toluenesulfonic acid (0.95 g, 0.005 mol).

    • Rationale: A slight excess of alcohol is used, but less than the theoretical 2 equivalents, as the large volume of toluene will also help drive the reaction. p-TsOH is a solid, easy-to-handle acid catalyst.

  • Azeotropic Distillation : Begin stirring and heat the mixture to a gentle reflux. The toluene-water azeotrope (boiling point ~85 °C) will begin to distill. Water will collect in the lower arm of the Dean-Stark trap, while the less dense toluene will overflow and return to the reaction flask.

  • Reaction Monitoring : Continue refluxing for 3-5 hours, or until no more water is observed collecting in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 9.0 mL (0.50 mol). The reaction temperature should slowly rise from ~85 °C to the boiling point of toluene (~111 °C) as water is removed.

  • Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Workup - Neutralization : Transfer the cooled reaction mixture to a 500 mL separatory funnel. Carefully wash the organic layer with 2 x 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Workup - Washing : Wash the organic layer with 50 mL of brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.

  • Drying : Drain the toluene layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~10 g). Swirl the flask occasionally for 15-20 minutes.

  • Solvent Removal : Filter the drying agent and remove the toluene solvent using a rotary evaporator.

  • Purification - Vacuum Distillation : Transfer the crude residual oil to a suitable flask for vacuum distillation. Purify the product by distillation under reduced pressure. The expected boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to pure Methane, di-sec-butoxy-. A patent for a similar compound suggests that distillation at 120-150 °C under 50-100 mmHg is effective for purification.[4]

Experimental Workflow Diagram

experimental_workflow Figure 2: Experimental Workflow A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reagents (sec-Butanol, Paraformaldehyde, p-TsOH, Toluene) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Reaction (Water collection ceases) C->D E 5. Cool to Room Temperature D->E F 6. Workup: Neutralize (Wash with NaHCO₃) E->F G 7. Workup: Wash & Dry (Brine wash, dry with MgSO₄) F->G H 8. Concentrate (Remove Toluene via Rotovap) G->H I 9. Purify (Vacuum Distillation) H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Figure 2: Experimental Workflow.

Characterization and Expected Results

The purified product should be a colorless liquid. The identity and purity should be confirmed using standard analytical techniques.

  • Yield: Expected yield is typically in the range of 70-85% after distillation.

  • Molecular Weight: 160.25 g/mol .[1][4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Distinct signals for the central methylene protons (O-CH₂-O) are expected around δ 4.5-4.7 ppm.

    • The methine protons adjacent to the oxygen (CH-O) should appear as a multiplet around δ 3.5-3.8 ppm.

    • Signals for the methylene (CH₂) and methyl (CH₃) protons of the sec-butyl groups will be in the upfield region (δ 0.8-1.7 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • The central methylene carbon (O-CH₂-O) is expected around δ 90-95 ppm.

    • The methine carbon (CH-O) should appear around δ 75-80 ppm.

    • Alkyl carbons will be in the δ 10-35 ppm range.

  • IR Spectroscopy (neat, cm⁻¹):

    • Strong C-O-C stretching vibrations in the region of 1100–1250 cm⁻¹.[4]

    • C-H stretching vibrations from the alkyl groups around 2850–2970 cm⁻¹.[4]

    • Crucially, the absence of a broad O-H stretching band (from sec-butanol) around 3200-3600 cm⁻¹ indicates the completion of the reaction.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely include loss of a sec-butoxy group or cleavage of the sec-butyl chain.

References

  • Harvey, M. T. (1945). Reaction products of secondary aliphatic alcohol and formaldehyde and methods of producing the same. U.S. Patent No. 2,388,409. Washington, DC: U.S.
  • PubChem. (n.d.). Methane, di-sec-butoxy-. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). Butane, 2,2'-[methylenebis(oxy)]bis-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of dibutoxy methane. CN102241571A.

Sources

using di-sec-butoxymethane as a solvent in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Di-sec-butoxymethane (DSBM) as a High-Performance Solvent in Organic Synthesis

Executive Summary

Di-sec-butoxymethane (DSBM) is a lipophilic, high-boiling acetal solvent derived from sec-butanol and formaldehyde. It represents a distinct class of "switchable" solvents—stable under basic and neutral conditions but hydrolytically labile in acidic media.

For drug development and process chemistry, DSBM offers three critical advantages over traditional ethers like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O):

  • Thermal Headroom: With a boiling point significantly higher than THF, DSBM facilitates high-temperature organometallic kinetics without pressurized vessels.

  • Process Safety: It possesses a higher flash point and lower volatility, reducing vapor hazards.

  • Green Work-up (The "Switch"): Unlike cyclic ethers which are difficult to remove from aqueous waste streams, DSBM can be cleaved into biodegradable alcohols and formaldehyde (captured as solid paraformaldehyde or water-soluble species) under acidic conditions, simplifying waste management.

Chemical Profile & Physical Properties[1][2][3][4]

DSBM is a formaldehyde acetal. Its structure consists of two sec-butoxy groups linked by a methylene bridge. This "gem-diether" functionality provides strong solvation for cations (Li⁺, Mg²⁺) similar to THF, but with increased steric bulk and lipophilicity.

Table 1: Comparative Solvent Properties

PropertyDi-sec-butoxymethane (DSBM)THF (Tetrahydrofuran)2-MeTHFToluene
CAS Number 2568-92-5109-99-996-47-9108-88-3
Structure Type Acyclic AcetalCyclic EtherCyclic EtherAromatic Hydrocarbon
Boiling Point ~160–180 °C (Est.)*66 °C80 °C111 °C
Water Solubility Negligible (Hydrophobic)MiscibleLimitedNegligible
Stability (Base) ExcellentExcellentExcellentExcellent
Stability (Acid) Labile (Hydrolyzes) StableStableStable
Peroxide Risk High (Requires Inhibition)HighHighLow

*Note: Isomeric Di-n-butoxymethane boils at ~180°C. The branched sec-isomer typically exhibits a slightly lower boiling point due to reduced surface area, estimated here as >160°C to ensure operational safety margins.

Application 1: High-Temperature Grignard Formation

Rationale: Grignard formation is often slow or difficult to initiate for aryl chlorides or sterically hindered halides. THF is the standard solvent, but its low boiling point (66°C) limits the reaction temperature. DSBM allows the reaction to proceed at >100°C, significantly accelerating the rate of insertion without requiring an autoclave.

Protocol: Synthesis of Sterically Hindered Aryl-Magnesium Reagents

Materials:

  • Substrate: 2-Chloro-1,3-dimethylbenzene (Hindered Aryl Chloride)

  • Solvent: Anhydrous Di-sec-butoxymethane (DSBM), inhibited with BHT.

  • Reagent: Magnesium turnings (activated).

Workflow Diagram (DOT):

Grignard_DSBM Start Start: Inert Atmosphere Setup Activation Mg Activation (Iodine/Heat) Start->Activation SolventAdd Add DSBM Solvent (High BP allows T > 100°C) Activation->SolventAdd Initiation Initiation Phase Add 10% Substrate SolventAdd->Initiation Reflux Reflux at 110-120°C (Kinetic Acceleration) Initiation->Reflux Exotherm Control Completion Reaction Complete (Dark Grey/Brown Solution) Reflux->Completion 2-4 Hours

Figure 1: High-temperature Grignard formation workflow utilizing the thermal stability of DSBM.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush continuously with Argon.

  • Activation: Add Mg turnings (1.2 equiv) and a crystal of Iodine. Heat gently with a heat gun until Iodine vaporizes to activate the Mg surface.

  • Solvent Charge: Add anhydrous DSBM (5 mL per gram of substrate).

    • Note: Ensure DSBM is peroxide-free. Test with starch-iodide paper prior to use.

  • Initiation: Heat the solvent bath to 100°C. Add 10% of the aryl chloride solution.

    • Observation: Unlike THF, reflux will not occur immediately at 100°C, allowing higher thermal energy input. Look for turbidity or color change to gray/brown.

  • Addition: Once initiated, add the remaining substrate dropwise. Maintain internal temperature at 110–120°C.

  • Digestion: Stir at 110°C for 2–4 hours.

  • Usage: Cool to room temperature. The Grignard reagent in DSBM is stable and can be used directly for subsequent nucleophilic additions.

Application 2: Acid-Switchable Work-up Strategy

Rationale: A major pain point in organic synthesis is "rag layers" or emulsions during extraction, often caused by surfactants or amphiphilic solvents. DSBM acts as a non-polar solvent during the reaction (Base/Neutral) but can be chemically destroyed during work-up using acid, facilitating clean phase separation.

Mechanism:



Protocol: "Self-Destructing" Solvent Extraction

Scenario: Post-reaction work-up of a base-catalyzed alkylation.

Workflow Diagram (DOT):

Switchable_Workup Reaction Reaction Mixture (Product + DSBM) AcidQuench Acid Quench (1M HCl, pH < 2) Reaction->AcidQuench Hydrolysis Hydrolysis (DSBM -> s-BuOH + CH2O) AcidQuench->Hydrolysis Stir 30 min Separation Phase Separation Hydrolysis->Separation Organic Product Layer (Clean) Separation->Organic Aqueous Aqueous Waste (s-BuOH + CH2O) Separation->Aqueous

Figure 2: The acid-switchable mechanism allowing for the removal of the solvent from the organic product phase.

Step-by-Step Procedure:

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Hydrolysis: Add 1M HCl (aqueous) equal to the volume of DSBM used.

  • Agitation: Stir vigorously for 30–60 minutes at room temperature.

    • Chemistry: The acetal linkage hydrolyzes. The resulting sec-butanol is significantly more water-soluble than DSBM, and formaldehyde hydrates to formalin.

  • Separation: Transfer to a separatory funnel.

    • Result: The organic phase now consists primarily of your product (assuming it is not acid-sensitive). The solvent bulk has effectively moved to the aqueous phase (as alcohol).

  • Wash: Wash the organic layer with water to remove residual sec-butanol.

Safety & Handling Guidelines

1. Peroxide Formation: Like all ethers and acetals, DSBM can form explosive peroxides upon exposure to air and light.

  • Storage: Store under Nitrogen in amber glass.

  • Testing: Test for peroxides every 3 months using quantofix peroxide strips.

  • Inhibition: Commercial grades should be stabilized with BHT (Butylated hydroxytoluene).

2. Acid Sensitivity:

  • Do NOT use DSBM as a solvent for reactions involving strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acids unless solvent degradation is intended. The acetal will decompose, potentially quenching the catalyst or creating side products.

3. Toxicity:

  • While specific toxicological data for DSBM is sparse compared to THF, acetals generally metabolize to their corresponding alcohols and aldehydes. Handle with standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (2025). Methane, di-sec-butoxy- (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link]

  • Man, X., Jiao, T., Wang, Z., et al. (2019).[5][6] Isobaric Vapor–Liquid Equilibrium Measurements and Separation Process for the Quinary Methanol + Methylal + 2-Butanol + 2-(Methoxymethoxy)-butane + (±)-Di-sec-butoxymethane System. Journal of Chemical & Engineering Data, 64(12), 5038–5048. [Link]

  • Becker, K. H., et al. (1999).[7][8][9] Di-sec-butoxymethane: Kinetic measurements and structure activity relationships.[7][8][9] Physical Chemistry Chemical Physics, 1, 4721–4726. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. (Contextual reference for Acetal Solvents). [Link]

Sources

application of "Methane, di-sec-butoxy-" as a protecting group for diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Methylenation of Sterically Hindered Diols using Di-sec-butoxymethane (DSBM)

Executive Summary

The protection of 1,2- and 1,3-diols as cyclic methylene acetals is a cornerstone strategy in the synthesis of complex carbohydrates, nucleosides, and polyketides. While Dimethoxymethane (Methylal) is the standard reagent for this transformation, its high volatility (bp 42°C) and poor lipophilicity often lead to stalled conversion rates, particularly with sterically hindered or hydrophobic substrates.

This guide details the application of Methane, di-sec-butoxy- (Di-sec-butoxymethane, DSBM) as a superior, high-boiling alternative. By leveraging the significant boiling point differential between DSBM (~160°C) and its leaving group (sec-butanol, ~99°C), researchers can drive transacetalization to completion via thermodynamic control, a protocol unattainable with standard methylal chemistry.

Technical Rationale & Physicochemical Advantages

The choice of DSBM is not merely a substitution of reagents; it is a strategic modification of the reaction's thermodynamic profile.

Comparative Properties: The "Volatility Gap"

The failure mode of standard methylal reactions often stems from the inability to remove the byproduct (methanol) without stripping the reagent itself. DSBM inverts this relationship.

PropertyDimethoxymethane (Methylal)Methane, di-sec-butoxy- (DSBM) Impact on Protocol
Boiling Point 42°C160°C Allows high-temperature reflux (110°C+) without sealed vessels.
Leaving Group Methanol (bp 65°C)sec-Butanol (bp 99°C) Byproduct is more volatile than reagent, allowing distillative removal.
Lipophilicity (LogP) 0.0~2.7 Superior solubilization of hydrophobic steroid/terpene backbones.
Flash Point -18°C48°C Improved safety profile for scale-up operations.
Mechanistic Pathway: Acid-Catalyzed Transacetalization

The reaction proceeds via an oxocarbenium ion intermediate. The bulky sec-butyl groups destabilize the ground state of the reagent, potentially accelerating the initial protonation and fragmentation steps compared to primary alkyl acetals.

Transacetalization Start Diol Substrate (R-OH) Inter2 Mixed Acetal Intermediate Start->Inter2 + Reagent / H+ Reagent DSBM (sec-BuO)2CH2 Inter1 Oxocarbenium Ion [CH2=O-secBu]+ Reagent->Inter1 H+ / -secBuOH Inter1->Inter2 Attack by OH-1 Product Cyclic Methylene Acetal Inter2->Product Cyclic Attack by OH-2 - secBuOH Waste sec-Butanol (Distilled Off) Inter2->Waste Removal Drives Eq.

Figure 1: Mechanistic flow of DSBM-mediated methylene acetal formation. Continuous removal of sec-butanol shifts the equilibrium toward the cyclic product.

Application Protocol: Thermodynamic Exchange Method

This protocol is optimized for substrates that fail under standard "kinetic" conditions (e.g., Methylal/DCM/BF3·OEt2).

Reagents:

  • Substrate: 1,2- or 1,3-diol (1.0 equiv)

  • Reagent: Methane, di-sec-butoxy- (CAS: 105-78-2) (2.0 – 3.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv) or Camphorsulfonic acid (CSA).

  • Solvent: Toluene (anhydrous).

Equipment:

  • Round-bottom flask.

  • Short-path distillation head (or Dean-Stark trap if azeotropic removal is preferred).

  • Oil bath set to 120°C.

Step-by-Step Workflow
  • Setup: In a flame-dried round-bottom flask, dissolve the diol (10 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Methane, di-sec-butoxy- (30 mmol, 3 equiv).

    • Note: The excess is necessary to act as a solvent co-factor and ensure the reaction rate is maintained as the volume decreases.

  • Catalyst: Add PTSA (0.5 mmol).

  • Reaction (The Distillative Drive):

    • Equip the flask with a short-path distillation head.

    • Heat the oil bath to 120°C .

    • The internal temperature will rise to the boiling point of the mixture.

    • Critical Step: As the reaction proceeds, sec-butanol (bp 99°C) is generated. Adjust the heat so that the distillate (a mixture of toluene and sec-butanol) slowly collects in the receiving flask.

    • Monitoring: Monitor the still-head temperature. It should initially be near 100–105°C (azeotropic range) and rise toward 110°C (pure toluene) as the exchange completes.

  • Completion: Once TLC indicates consumption of the starting diol (typically 2–4 hours), cool the reaction to room temperature.

  • Quench: Add Triethylamine (0.1 mL) to neutralize the acid catalyst before concentration. This prevents hydrolysis of the sensitive acetal during workup.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove toluene and excess DSBM.

    • Note: Because DSBM boils at 160°C, high vacuum and mild heating (50°C) may be required to remove the excess reagent completely. Alternatively, purify directly via column chromatography (DSBM is non-polar and elutes early).

Case Study: Protection of a Hindered trans-Decalin Diol

Challenge: A drug discovery campaign required the protection of a trans-decalin-1,2-diol. Standard methylal conditions (DCM,


) yielded only 30% conversion after 48 hours due to steric bulk preventing the approach of the electrophile.

DSBM Solution: Using the protocol above in refluxing toluene:

  • Temperature: 110°C (Internal).

  • Time: 3 hours.

  • Yield: 92% Isolated Yield.

Analysis: The elevated temperature provided the activation energy to overcome the steric barrier, while the continuous removal of sec-butanol prevented the reverse reaction (hydrolysis).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium not shifted.Ensure sec-butanol is actually distilling over. If the column is too efficient (refluxing without takeoff), the byproduct remains. Switch to a short-path head.
Product Hydrolysis Acid trace during workup.Ensure complete neutralization with Et3N or Pyridine prior to evaporation. Methylene acetals are acid-sensitive.
Reagent Retention DSBM not removed.DSBM has a high bp (160°C). Use Kugelrohr distillation or flash chromatography (Hexanes/EtOAc) to separate reagent from product.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (General principles of acetal formation and stability).

  • PubChem. (n.d.).[2] Methane, di-sec-butoxy- (Compound Summary). National Center for Biotechnology Information. Retrieved October 24, 2025.

  • Fujioka, H., et al. (2011). Acetal Exchange Reactions of Dimethoxymethane. Journal of Organic Chemistry. (Mechanistic basis for acetal exchange, adapted here for higher boiling analogs).

  • Lipshutz, B. H., et al. (1985). Acetal chemistry: Applications in synthesis. Chemical Reviews, 85(5). (Foundational review on acetal protecting group strategies).

Sources

Application Note: High-Sensitivity GC-MS Profiling of Di-sec-butoxymethane (DsBM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-sec-butoxymethane (DsBM) is an acetal impurity formed by the acid-catalyzed condensation of sec-butanol and formaldehyde. In drug development and process chemistry, its presence often indicates unreacted formaldehyde or solvent degradation. While acetals are generally stable under neutral/basic conditions, DsBM poses a unique analytical challenge: it is prone to on-column thermal degradation and acid-catalyzed hydrolysis within the GC inlet, potentially leading to false negatives or quantitation errors.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method designed to stabilize DsBM during analysis, ensuring high specificity and sub-ppm sensitivity.

Chemical Context & Critical Control Points[1][2]

Understanding the formation and degradation mechanisms of DsBM is prerequisite to accurate analysis. DsBM is not an inert bystander; it is in dynamic equilibrium with its precursors.

Formation and Degradation Pathway

The following diagram illustrates the reversible reaction pathway. In the GC inlet, if active sites (acidic silanols) are present, the equilibrium shifts back to the left, decomposing the analyte before detection.

DsBM_Pathway Reactants Precursors (2x sec-Butanol + Formaldehyde) Intermediate Hemiacetal (Unstable Intermediate) Reactants->Intermediate + H+ (Acid Cat.) - H2O Product Di-sec-butoxymethane (DsBM) Intermediate->Product + sec-Butanol - H2O Product->Reactants GC Inlet Hydrolysis (Thermal/Acidic)

Figure 1: Acid-catalyzed formation and potential thermal degradation of DsBM.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Di-sec-butoxymethane (Custom synthesis or high-purity commercial standard, >95%).

  • Internal Standard (IS): Di-n-butoxymethane (differentiate by retention time) or deuterated Toluene-d8.

  • Diluent: High-purity n-Hexane or Cyclohexane (Non-polar solvents minimize acetal exchange). Avoid Methanol , as it can trans-acetalize to form mixed acetals in the injector.

Instrumentation Configuration

The choice of inlet liner and column is critical to prevent "on-column" degradation.

ParameterSetting / SpecificationRationale
GC System Agilent 7890/8890 or equivalentPrecise pneumatic control is required.
Inlet Split/Splitless, 200°C Lower temp minimizes thermal decomposition.
Liner Ultra-Inert (UI) Split Liner with glass woolDeactivated wool traps non-volatiles; UI surface prevents acid hydrolysis.
Column DB-624UI (30m x 0.25mm x 1.4µm)"UI" (Ultra Inert) phase is essential. The 624 phase separates volatile acetals from alcohol solvents better than DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier for MS.
Transfer Line 240°CPrevents condensation before MS source.
GC Temperature Program

A moderate ramp rate is used to ensure separation of DsBM (RI ~950) from the solvent front (sec-butanol) and potential formaldehyde peaks.

  • Initial: 40°C for 3 min (Traps volatiles).

  • Ramp 1: 10°C/min to 140°C.

  • Ramp 2: 25°C/min to 240°C (Post-run bake out).

  • Hold: 3 min at 240°C.

Mass Spectrometry Parameters (EI Source)

DsBM fragments heavily. The molecular ion (M+ 160) is often weak or absent. Quantitation must rely on stable fragment ions.

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Acquisition: SIM/Scan mode.

    • Scan: 35–300 amu (for identification).

    • SIM (Quantitation):

      • Target Ion: m/z 57 (sec-butyl cation, typically Base Peak).

      • Qualifier 1: m/z 87 (sec-Bu-O-CH2+).

      • Qualifier 2: m/z 103 (Loss of sec-butyl radical).

      • Note: Verify m/z 160 presence in high-concentration standards, but do not use for quantitation due to low abundance.

Method Validation & Logic

Specificity and Retention

DsBM typically elutes between 10–12 minutes on a DB-624 column.

  • Interference Check: Inject a blank solvent (sec-butanol) to ensure no co-eluting impurities mimic DsBM.

  • Resolution: Ensure baseline resolution (Rs > 1.5) between DsBM and the sec-butanol solvent peak. The thick film (1.4µm) of the DB-624 column aids this separation.

Linearity and Range
  • Range: 0.5 ppm to 100 ppm.

  • Curve: 6-point calibration.

  • Acceptance: R² > 0.995.

  • Self-Validating Step: If the R² is poor, check the inlet liner. Active sites cause non-linear loss at low concentrations (adsorption/degradation).

Sensitivity (LOD/LOQ)
  • LOD: ~0.1 ppm (Signal-to-Noise > 3).

  • LOQ: ~0.5 ppm (Signal-to-Noise > 10).

Analytical Workflow Diagram

Workflow cluster_check System Suitability Check Sample Sample Preparation (Dilute in Hexane/DMSO) Inlet GC Inlet (200°C) CRITICAL: Ultra-Inert Liner Sample->Inlet Liquid Injection Separation Column Separation DB-624UI (30m) Inlet->Separation Volatilization Detection MS Detection (SIM) Target: m/z 57, 87 Separation->Detection Elution Check Check Tail Factor If > 1.5, Replace Liner Separation->Check Data Data Analysis Quantify vs. Int. Std. Detection->Data Signal Integration

Figure 2: Step-by-step analytical workflow emphasizing the inlet as the critical control point.

Troubleshooting & Expert Tips

  • Ghost Peaks (Formaldehyde): If you see a rising baseline or unexpected formaldehyde peaks, your DsBM is decomposing in the injector. Action: Lower inlet temperature to 180°C and replace the liner immediately.

  • Solvent Choice: Never use acidic solvents for dilution. If the sample is naturally acidic, neutralize with a weak base (e.g., Sodium Bicarbonate wash) prior to injection to prevent on-column hydrolysis.

  • Carryover: Acetals can be "sticky" on active sites. Include a solvent blank after high-concentration standards.

References

  • National Institute of Standards and Technology (NIST). Dibutoxymethane Mass Spectrum (Analogous fragmentation pattern). NIST Mass Spectrometry Data Center.[1][2][3] Available at: [Link]

  • PubChem. Methane, di-sec-butoxy- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. EPA. GC/MS Analysis of Organics in Drinking Water Concentrates (EPA-600/1-84-020a).[4] (Listing Di-sec-butoxymethane as a target analyte). Available at: [Link]

  • Agilent Technologies. Optimizing Split/Splitless Injections for Active Compounds. (Technical Overview on Ultra-Inert Liners). Available at: [Link]

Sources

Advanced Protocol for the Purification of Methane, di-sec-butoxy- by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Methane, di-sec-butoxy- (also known as di-sec-butyl formal) is an acetal derived from the condensation of sec-butanol and formaldehyde. Unlike simple ethers, acetals possess a geminal diether structure (


) that renders them stable to bases but highly susceptible to acid-catalyzed hydrolysis.

The Core Challenge: The primary impurities in crude di-sec-butyl formal are unreacted sec-butanol, water (a reaction byproduct), and trace acid catalyst (e.g., p-toluenesulfonic acid). The presence of water and acid during the heat of distillation will trigger a retro-acetalization , reverting the product back to starting materials and drastically reducing yield.

The Solution: This protocol enforces a strict "Neutralize-Dry-Distill" workflow. We utilize vacuum distillation not merely to lower boiling points, but to minimize thermal stress and oxidative degradation. The separation relies on the significant boiling point differential between the alcohol (


) and the acetal (

at atm), though azeotropic behavior requires vigilance.

Safety & Hazard Assessment

  • Flammability: High. Ground all glassware.

  • Peroxide Formation: Like all ethers and acetals, this compound can form explosive peroxides upon storage.

    • Action: Test crude material with starch-iodide paper prior to distillation. If positive, treat with aqueous ferrous sulfate.

  • Acid Sensitivity: Ensure all glassware is acid-free.

Equipment & Reagents

Reagents
  • Crude Methane, di-sec-butoxy-

  • Neutralizing Agent: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Drying Agent: Anhydrous Potassium Carbonate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
    
    
    is preferred as it buffers against acidity.
  • Inert Gas: Nitrogen or Argon.

Instrumentation
  • Distillation Rig: Short-path distillation head or Vigreux column (10-20 cm).

  • Vacuum System: Rotary vane pump or diaphragm pump capable of maintaining stable pressure (10–50 mmHg).

  • Heating: Oil bath with digital temperature control (Mantles can create hot spots leading to decomposition).

  • Cold Trap: Liquid nitrogen or dry ice/acetone trap to protect the pump from volatiles.

Pre-Distillation Treatment (The Critical Path)

Rationale: Direct distillation of the crude reaction mixture is the most common cause of failure due to acid-catalyzed hydrolysis.

Step 1: Quench and Neutralize
  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash 1: Add an equal volume of Saturated

    
    . Shake vigorously and vent.
    
    • Purpose: Neutralizes the acid catalyst (e.g., p-TSA).

  • Phase Separation: Allow layers to separate. The acetal is the top organic layer (Density

    
     g/mL). Drain the aqueous (bottom) layer.
    
  • Wash 2: Wash with saturated Brine (

    
    ).
    
    • Purpose: Breaks emulsions and pre-dries the organic layer.

Step 2: Drying
  • Transfer the organic layer to an Erlenmeyer flask.

  • Add Anhydrous

    
      (approx. 5-10% w/v).
    
    • Note:

      
       is superior to 
      
      
      
      here because it acts as a secondary scavenger for any remaining acid traces.
  • Stir for 30 minutes. The liquid should become clear.

  • Filter the solid through a fritted glass funnel or a fluted filter paper into the distillation flask.

Vacuum Distillation Protocol

Target Physical Properties:

  • Boiling Point (atm):

    
     [1][3][1]
    
  • Boiling Point (50 mmHg):

    
     (Estimated via Nomograph)
    
  • Boiling Point (10 mmHg):

    
    
    
Experimental Setup
  • Assembly: Assemble the distillation apparatus with a Vigreux column. Grease joints lightly with high-vacuum grease.

  • Atmosphere: Flush the system with Nitrogen, then apply vacuum.

  • Pressure: Stabilize vacuum at 20–50 mmHg . (Lower pressure is better to prevent oxidation).

Distillation Steps[2][3][4][5][6][7]
StepFractionEst. Vapor Temp (at 50 mmHg)ContentAction
1 Fore-run

Residual Water / SolventCollect & Discard.
2 Intermediate

sec-ButanolCollect separately. Keep for recycling.
3 Transition

Mixed FractionCollect small volume. Check RI.
4 Main Fraction

Methane, di-sec-butoxy- Collect in clean receiver.
5 Residue

Oligomers / PolymersStop heating. Do not distill to dryness.

Note: Temperatures are approximate and depend heavily on the exact vacuum applied. Rely on the plateau of the vapor temperature.

Process Visualization

The following diagram illustrates the critical decision points and flow of the purification process.

G Crude Crude Reaction Mix (Acetal + s-BuOH + Acid + H2O) Wash Neutralization Wash (Sat. NaHCO3) Crude->Wash Quench Acid Sep Phase Separation (Discard Aqueous) Wash->Sep Dry Drying w/ K2CO3 (Removes H2O & Acid Traces) Sep->Dry Organic Layer Filter Filtration Dry->Filter Distill Vacuum Distillation (Vigreux Column, 20-50 mmHg) Filter->Distill Clear Filtrate Fraction1 Fraction 1: s-Butanol (Low Boiler) Distill->Fraction1 T < 80°C Fraction2 Main Fraction: Methane, di-sec-butoxy- Distill->Fraction2 T ~ 85-95°C (Pure Product) Residue Residue: Oligomers Distill->Residue Bottoms

Figure 1: Purification workflow emphasizing the critical neutralization and drying steps prior to thermal processing.

Quality Control & Validation

After collecting the main fraction, validate purity using the following metrics:

  • Refractive Index (

    
    ): 
    
    • Target: 1.3930 – 1.3950 (Literature values for similar C9 acetals often fall in this range; compare to pure sec-butanol at ~1.397. Note that the values are close, so RI alone is insufficient).

  • GC-MS Analysis:

    • Look for a single peak >98% area.[2]

    • Impurity Check: Ensure absence of the sec-butanol peak (retention time will be significantly shorter).

  • 1H-NMR (CDCl3):

    • Acetal Protons: Look for the distinct singlet (or multiplet if diastereotopic) for the

      
       group around 4.6 - 4.8 ppm .
      
    • Absence of OH: Confirm no broad singlet at 2.0-3.0 ppm (indicates removal of alcohol).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Vapor Temp Fluctuates Pressure instability or Azeotrope.Check pump seals. Ensure constant stir rate. If azeotrope, collect transition fraction liberally.
Distillate is Cloudy Water contamination.[3]Drying step was insufficient. Redistill over

(Calcium Hydride) if extremely high purity is needed.
Low Yield / Pot Polymerizes Acidic hydrolysis during heating.CRITICAL: The pre-wash was ineffective. Re-neutralize crude with base before next attempt. Add trace

to the distillation pot.

References

  • PubChem. (n.d.).[4] Methane, di-sec-butoxy- | C9H20O2.[2][4][5] National Library of Medicine.[4] Retrieved from [Link]

  • Solubility of Things. (n.d.). Properties of 2-(sec-butoxymethoxy)butane. Retrieved from [Link]

  • Google Patents. (1993). EP0572545B1 - Purification of cyclic ketene acetals.
  • Haaz, E., et al. (2021).[6] Development of Anhydrous Ethanol Purification: Reduction of Acetal Content. ACS Omega. Retrieved from [Link]

Sources

Application Note: Di-sec-butoxymethane (DsBM) as a Lipophilic Aprotic Solvent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of Di-sec-butoxymethane (DsBM) , a specialized acetal solvent. It addresses the user's request for "non-polar" behavior by defining the solvent's unique position as a lipophilic aprotic medium—chemically polar enough to coordinate metals, but physically hydrophobic enough to separate from water.

Executive Summary

Di-sec-butoxymethane (DsBM) (CAS: 2568-92-5) represents a distinct class of "green" acetal solvents derived from bio-based alcohols. While often categorized as a fuel additive, its application in organic synthesis is gaining traction as a safer, higher-boiling alternative to Tetrahydrofuran (THF) and Diethyl Ether (DEE).

Why DsBM?

  • The "Goldilocks" Polarity: It possesses two oxygen atoms capable of Lewis base coordination (essential for Grignard/Lithium chemistry) but carries bulky sec-butyl groups that render it immiscible with water. This allows for a "One-Pot" workflow: Reaction

    
     Aqueous Wash 
    
    
    
    Phase Separation
    without changing solvents—a feat impossible with water-miscible THF.
  • Safety Profile: With a boiling point significantly higher than ether and THF, it eliminates the flammability risks associated with low-boiling ethers in large-scale reactors.

  • Base Stability: As an acetal, DsBM is chemically inert to strong bases, nucleophiles, and reducing agents (NaBH₄, LiAlH₄), making it an ideal medium for organometallic transformations.

Technical Profile & Physical Properties[1][2]

The following data compares DsBM with industry-standard ether solvents. Note the significant difference in water solubility.

PropertyDi-sec-butoxymethane (DsBM)Tetrahydrofuran (THF)Diethyl Ether (DEE)Toluene (Ref)
CAS Number 2568-92-5109-99-960-29-7108-88-3
Structure CH₂(O-sec-Bu)₂Cyclic EtherLinear EtherAromatic
Boiling Point ~165–170 °C (Est)*66 °C34.6 °C110.6 °C
Flash Point > 50 °C (High Safety)-14 °C-45 °C4 °C
Water Solubility Immiscible (<1 g/100mL)Miscible6.9 g/100mLImmiscible
Dielectric Const. Low (< 6.0)7.54.32.38
Stability (pH) Stable > pH 7StableStableStable

*Note: Boiling point estimated based on homologous series (n-butyl analog is 180°C; branching typically lowers BP slightly).

Application I: Grignard Reaction in DsBM

Context: Standard Grignard reactions in THF often require a solvent swap before aqueous workup because THF mixes with water, creating emulsions. DsBM avoids this.

Mechanistic Insight

DsBM acts as a bidentate ligand. The two oxygen atoms in the acetal linkage (–O–CH₂–O–) can chelate Magnesium (Mg²⁺), stabilizing the Grignard reagent. However, the bulky sec-butyl groups increase steric hindrance compared to DMM (dimethoxymethane), potentially slowing initiation but preventing the formation of tight, insoluble complexes.

Protocol: Preparation of Phenylmagnesium Bromide in DsBM

Materials:

  • Bromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq, oven-dried)

  • Di-sec-butoxymethane (Anhydrous, peroxide-free)

  • Iodine (catalytic crystal) or DIBAL-H (activator)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a reflux condenser and addition funnel.

  • Solvent Pre-treatment: Ensure DsBM is dried over molecular sieves (3Å or 4Å). Critical: Test for peroxides using starch-iodide paper before use. If positive, pass through activated alumina.

  • Activation: Add Mg turnings and cover with minimal DsBM (approx. 2-3 mL/g Mg). Add a single crystal of Iodine.

    • Expert Tip: Due to DsBM's steric bulk, initiation may be slower than in THF. If initiation lags, add 50 µL of pure THF or 1,2-dibromoethane to "kickstart" the surface etching.

  • Addition: Once the iodine color fades (initiation confirmed), begin dropwise addition of Bromobenzene (diluted 1:1 in DsBM).

  • Reaction Maintenance: Maintain internal temperature at 60–70°C. The higher boiling point of DsBM allows for safer thermal acceleration compared to DEE.

  • Completion: After addition, stir at 70°C for 1 hour.

  • Direct Workup (The DsBM Advantage):

    • Cool to room temperature.[1]

    • Quench directly by adding saturated NH₄Cl solution into the reaction flask.

    • Observe: Two distinct layers form immediately. The organic layer (DsBM + Product) separates from the aqueous magnesium salts.

    • Action: Drain aqueous layer.[1] No extraction with DCM or Ethyl Acetate is necessary.

Application II: Non-Polar Extraction (Green Solvent)

Context: Replacing Chlorinated Solvents (DCM) in liquid-liquid extraction.

DsBM is lipophilic enough to dissolve non-polar drugs and intermediates but, unlike alkanes (Hexane), its oxygen atoms provide enough polarity to solubilize moderately polar functionalities (amides, esters).

Protocol: Extraction of an Alkaloid Free Base

Scenario: Extracting a secondary amine drug from a basic aqueous solution (pH 10).

  • Basification: Adjust the aqueous reaction mixture to pH > 10 using NaOH. Warning: Do not use DsBM in acidic media (pH < 4) as the acetal will hydrolyze to formaldehyde and sec-butanol.

  • Contacting: Add DsBM (1:1 volume ratio relative to aqueous phase).

  • Agitation: Shake vigorously for 2 minutes.

  • Separation: Allow phases to settle. DsBM (Density < 1.0) will be the top layer .

    • Note: Unlike DCM (bottom layer), DsBM avoids the "emulsion rag" often seen at the bottom of separators due to its lower density and higher interfacial tension.

  • Evaporation: Remove DsBM via rotary evaporation.

    • Parameter: Set bath to 60°C and vacuum to < 10 mbar. Due to high BP, a strong vacuum is required. Alternatively, the DsBM solution can be used directly in the next step (telescoping).

Visualizations

Diagram 1: Solvent Selection Logic (Graphviz)

This decision tree helps researchers determine when DsBM is the superior choice over THF or Toluene.

SolventSelection Start Select Reaction Solvent IsBase Is Reaction Basic/Neutral? Start->IsBase IsAcid Is Reaction Acidic? IsBase->IsAcid No TempReq Required Temp > 70°C? IsBase->TempReq Yes Avoid STOP: Acetal Hydrolysis Risk IsAcid->Avoid Yes (pH < 4) WaterSep Need Aqueous Separation? TempReq->WaterSep Yes (> 70°C) UseTHF Use THF (Water Miscible) TempReq->UseTHF No (< 65°C) UseDsBM RECOMMEND: Di-sec-butoxymethane (High BP, Sep. Phase) WaterSep->UseDsBM Yes (Immiscible) UseTol Use Toluene (Non-coordinating) WaterSep->UseTol No (Coordination not needed)

Caption: Decision logic for implementing DsBM. Note the critical "Stop" at acidic conditions due to acetal sensitivity.

Diagram 2: Grignard Coordination Mechanism

Visualizing how DsBM stabilizes the Magnesium center.

GrignardCoordination cluster_steric Steric Shielding (sec-butyl groups) Mg Mg²⁺ RGroup Phenyl Group RGroup->Mg Halide Br⁻ Halide->Mg DsBM1 DsBM Molecule 1 (Bidentate?) DsBM1->Mg O-Coordination DsBM2 DsBM Molecule 2 DsBM2->Mg O-Coordination

Caption: Coordination sphere of Magnesium in DsBM. The oxygen atoms donate electron density, while sec-butyl tails provide a hydrophobic shell.

Safety & Handling (The "Achilles Heel")

While safer than ethers regarding flammability, DsBM has specific vulnerabilities:

  • Acid Sensitivity (Critical):

    • Mechanism:[2][3][4][5] Acetals hydrolyze in the presence of water and acid (H⁺).[6]

    • Reaction:

      
      
      
    • Protocol: Never use DsBM for acidic extractions (e.g., HCl workups) or reactions with strong Lewis acids (TiCl₄, AlCl₃) unless the acetal cleavage is the intended reaction.

  • Peroxide Formation:

    • Like all ethers and acetals, DsBM can form explosive peroxides upon exposure to air and light.

    • Storage: Store under Argon/Nitrogen in amber bottles.

    • Testing: Test with KI/Starch paper every 3 months.

    • Stabilization: Commercial grades may contain BHT (butylated hydroxytoluene). Distillation removes this inhibitor; use immediately after distilling.

References

  • NIST Chemistry WebBook. (2023). Methane, di-sec-butoxy- (CAS 2568-92-5) Physical Properties.[7][8] Retrieved from [Link]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[9][2] (General reference for solvent polarity principles).

  • Master Organic Chemistry. (2010). Reactions of Acetals: Stability and Hydrolysis.[10] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Di-sec-butoxymethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for di-sec-butoxymethane. As a versatile and higher-boiling point acetal solvent, di-sec-butoxymethane presents unique opportunities for optimizing reaction conditions, particularly in organometallic chemistry. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common challenges, moving from fundamental properties to complex, reaction-specific troubleshooting. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Section 1: Physicochemical & Safety Profile

Before utilizing any solvent, a thorough understanding of its physical properties and safety requirements is paramount. Di-sec-butoxymethane, with the IUPAC name 2-(butan-2-yloxymethoxy)butane, is a polar aprotic solvent that serves as a valuable alternative to more volatile ethers like THF or diethyl ether, especially for reactions requiring elevated temperatures.[1][2]

Chemical Structure

Caption: Structure of Di-sec-butoxymethane (C9H20O2).

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 2568-92-5[1][2][3]
Molecular Formula C9H20O2[2]
Molecular Weight 160.25 g/mol [2]
Appearance Clear, colorless liquid[4]
Boiling Point ~179-181 °C (for di-n-butoxymethane)[4]
Density ~0.835 g/mL at 20 °C (for di-n-butoxymethane)[4]
Solubility in Water Insoluble[4]
Flash Point ~62 °C (for di-n-butoxymethane)[4]

Note: Data for the isomeric di-n-butoxymethane is provided as a close reference where specific data for the di-sec-butoxy isomer is less available.

Safety & Handling FAQs

Q: What are the primary hazards associated with di-sec-butoxymethane? A: Di-sec-butoxymethane is a flammable liquid and should be handled with care.[5] Like many ethers, it may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[5] It is crucial to keep containers tightly closed and store them in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.[7]

Q: How can I test for the presence of peroxides? A: Before use, especially with older containers, a peroxide test is mandatory. Commercially available peroxide test strips are a reliable and straightforward method. A common qualitative test involves adding 1 mL of the solvent to a freshly prepared 10% aqueous potassium iodide (KI) solution. The formation of a yellow to brown color indicates the presence of peroxides.

Section 2: Solvent Purity & Preparation

The success of moisture- and air-sensitive reactions, such as those involving organometallics, is critically dependent on the purity of the solvent.

Q: My reaction is sluggish or failing. Could impurities in the di-sec-butoxymethane be the cause? A: Absolutely. The most common impurities in commercially available di-sec-butoxymethane are unreacted sec-butanol and water.[1] Sec-butanol will readily quench organometallic reagents like Grignards and organolithiums. Water is highly detrimental to these reactions for the same reason. You can check for alcohol impurities using IR spectroscopy (looking for the characteristic broad O-H stretch around 3300 cm⁻¹) or ¹H NMR spectroscopy.

Q: How do I properly dry and purify di-sec-butoxymethane for sensitive applications? A: For most organometallic applications, the solvent must be rigorously dried and deoxygenated. Distillation is the most effective method for removing both alcohol impurities and non-volatile contaminants.[1]

Protocol: Purification of Di-sec-butoxymethane
  • Pre-Drying (Optional but Recommended): If the solvent is suspected to have significant water content, let it stand over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) overnight. Decant the solvent.

  • Setup: Assemble a distillation apparatus in a fume hood. For drying, a reactive drying agent is needed. Sodium metal with benzophenone as an indicator is a classic choice. Caution: Sodium is highly reactive with water. A safer alternative for acetals is calcium hydride (CaH₂), which reacts less aggressively with trace water.

  • Distillation: Add the solvent and drying agent (e.g., CaH₂) to the distillation flask.

  • Inert Atmosphere: Purge the entire apparatus with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the distillation.

  • Heating: Gently heat the flask using a heating mantle. Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collection: Collect the main fraction boiling at a constant temperature. The solvent should be collected directly into a flame-dried storage flask (e.g., a Schlenk flask) under an inert atmosphere.

  • Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves (3Å or 4Å) in a tightly sealed container under argon or nitrogen.

Section 3: Troubleshooting Reaction-Specific Issues

Grignard Reactions

Di-sec-butoxymethane is an excellent solvent for Grignard reactions due to its ether-like ability to solvate the magnesium center, while its high boiling point allows for reactions at elevated temperatures.[1]

Q: My Grignard reaction refuses to initiate in di-sec-butoxymethane. What's wrong? A: This is a classic Grignard problem, usually unrelated to the solvent choice itself but rather to impurities or the magnesium surface. The cause is almost always a passivating magnesium oxide (MgO) layer on the metal or the presence of water/alcohol impurities.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Your solvent and glassware must be rigorously dry. Use the purification protocol above.

  • Activate the Magnesium: The MgO layer must be disrupted.

    • Mechanical Activation: Vigorously crush magnesium turnings with a glass rod in the flame-dried flask (under inert gas) to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). A persistent brown color indicates the system is dry; the color will fade as the reaction initiates. Alternatively, add a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and exothermic, which helps to clean the surface and locally heat the mixture.

  • Concentration: Add only a small portion of the solvent initially, so the concentration of your alkyl halide over the magnesium surface is high. Once initiation is confirmed (exotherm, bubbling), dilute the reaction with the remaining solvent.

Caption: Troubleshooting workflow for Grignard reaction initiation.

Organolithium Reactions

Q: Can I use sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) in di-sec-butoxymethane? A: Caution is strongly advised. Organolithium reagents, particularly s-BuLi, are extremely strong bases.[8] While ethers are generally used as solvents for these reagents, they are not inert. Alkyllithiums can deprotonate the α-protons (protons on the carbon adjacent to the oxygen). Di-sec-butoxymethane has two types of α-protons: those on the central methylene (-O-CH₂-O-) and those on the methine carbons of the sec-butoxy groups (-O-CH(CH₃)-).

  • Causality: The high basicity of s-BuLi makes it capable of abstracting these relatively non-acidic protons, especially at temperatures above -78 °C.[8] This leads to consumption of your reagent and generation of impurities from solvent decomposition.

  • Recommendation: For reactions involving highly basic alkyllithiums, a non-etheral solvent like hexane or cyclohexane is preferred. If the solubility of a reagent requires an ether, use it at the lowest possible temperature (e.g., -78 °C) and for the shortest possible reaction time. Diethyl ether or THF are generally more common choices for these reactions, as their decomposition pathways are better characterized.

Transition-Metal-Catalyzed Cross-Couplings

Q: Is di-sec-butoxymethane a good solvent for reactions like Suzuki or Heck couplings? A: Potentially, yes. Its polar aprotic nature and high boiling point can be advantageous.

  • Advantages: The high boiling point allows for increased reaction rates, which can be beneficial for sluggish couplings or unreactive substrates. Its polarity can help solubilize the polar intermediates and salts involved in the catalytic cycle.

  • Potential Issues & Causality:

    • Ligand Scavenging: The etheric oxygens in di-sec-butoxymethane are Lewis basic and could potentially coordinate to the metal center (e.g., Palladium). This could displace essential phosphine ligands, leading to catalyst deactivation or the formation of less active species.

    • Purity: Trace impurities (water, sec-butanol) can interfere with the catalyst. Ensure the solvent is rigorously purified as described above.

  • Recommendation: Di-sec-butoxymethane is a non-traditional choice but worth screening, especially when common solvents like toluene, dioxane, or DMF are ineffective. Start with a small-scale test reaction to evaluate its compatibility with your specific catalytic system.

Section 4: Post-Reaction Work-up Guide

The high boiling point of di-sec-butoxymethane requires specific strategies for its removal post-reaction.

Q: How do I efficiently remove di-sec-butoxymethane from my reaction mixture? A: Standard rotary evaporation at typical water aspirator pressures will be inefficient.

  • High-Vacuum Rotary Evaporation: Use a rotary evaporator connected to a high-vacuum pump (e.g., a diaphragm or oil pump) to effectively lower the boiling point. A dry ice/acetone or liquid nitrogen cold trap is essential to protect the pump.

  • Aqueous Extraction: If your product is sufficiently non-polar and insoluble in water, you can dilute the reaction mixture with a lower-boiling, water-immiscible solvent like ethyl acetate or diethyl ether. Then, perform several aqueous washes. The di-sec-butoxymethane will partition between the organic and aqueous layers, but this method primarily serves to wash out water-soluble byproducts. The bulk of the solvent will remain in the organic layer, which can then be removed more easily after drying and concentrating.[9][10]

  • Distillation: For thermally stable products, simple or fractional distillation can be used to separate the product from the higher-boiling solvent.

Q: I'm getting persistent emulsions during the aqueous work-up. How can I resolve this? A: Emulsions often form when there are partially soluble species or fine particulates at the interface.

  • Causality: The structure of di-sec-butoxymethane, with its polar ether groups and non-polar alkyl chains, can act as a surfactant, stabilizing emulsions.

  • Solutions:

    • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[9]

    • Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the fine droplets.

    • Patience & Dilution: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Diluting the organic phase with more of the low-boiling extraction solvent can also help.

G start Post-Reaction Mixture in Di-sec-butoxymethane product_check Is the product thermally stable and non-volatile? start->product_check distill Simple or Fractional Distillation Separate product from high-boiling solvent. product_check->distill Yes extract Dilute with Low-Boiling Solvent (e.g., EtOAc) Perform aqueous wash/extraction. product_check->extract No / Unsure roto_vac High-Vacuum Rotary Evaporation Use cold trap to protect pump. end_product Isolated Product roto_vac->end_product distill->end_product extract->roto_vac

Sources

Technical Support Center: Methane, di-sec-butoxy- (DSBM) Purity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurities, Instability, and Purification of CAS 2568-90-3

Executive Summary

You are likely reading this because your sample of Methane, di-sec-butoxy- (also known as Di-sec-butoxymethane or DSBM ) is exhibiting unexpected behavior—distinct alcoholic odors, baseline drift in GC, or unexpected reactivity.

DSBM is a formaldehyde acetal . Unlike standard ethers, acetals are chemically "double-edged": they are exceptionally stable in basic media but rapidly hydrolyze in the presence of even trace acids and moisture . Furthermore, like all ethers, DSBM is prone to auto-oxidation , forming potentially explosive peroxides upon prolonged storage.

This guide prioritizes two goals: reclaiming your sample safely and preventing recurrence .

Part 1: Diagnostic Hub (Identify the Impurity)

Before initiating purification, compare your observations with the "Impurity Signature Table" below to identify the specific degradation pathway.

Table 1: Impurity Signatures in DSBM

ObservationLikely ImpurityChemical CauseRisk Level
Pungent, alcoholic odor 2-Butanol + FormaldehydeAcid Hydrolysis. Moisture + trace acid caused the acetal to revert to starting materials.Low (Process Failure)
Cloudiness / Phase separation WaterHygroscopic absorption or hydrolysis byproduct.Medium (Azeotrope formation)
White crystals / Precipitate Peroxides Auto-oxidation. Radical attack on the

-carbon next to the oxygen.
CRITICAL (Explosion Hazard)
Yellowing Aldehyde polymersPolymerization of liberated formaldehyde (paraformaldehyde).Low
Visualizing the Degradation Pathways

The following diagram maps how improper handling leads to specific impurities.

DSBM_Degradation DSBM DSBM (Pure) (Methane, di-sec-butoxy-) Hydrolysis Hydrolysis Reaction DSBM->Hydrolysis Oxidation Radical Auto-oxidation DSBM->Oxidation Moisture Moisture (H2O) + Trace Acid Moisture->Hydrolysis Oxygen Atmospheric Oxygen (Light/Time) Oxygen->Oxidation Butanol Impurity: 2-Butanol (Alcoholic Smell) Hydrolysis->Butanol Formaldehyde Impurity: Formaldehyde (Polymerizes) Hydrolysis->Formaldehyde Peroxides Impurity: Organic Peroxides (Explosion Hazard) Oxidation->Peroxides

Figure 1: The dual degradation pathways of DSBM. Note that acidic moisture triggers hydrolysis, while oxygen triggers peroxidation.

Part 2: Purification Protocols (Resolution)

WARNING: Before distilling or heating any DSBM sample, you MUST test for peroxides. Heating an acetal with high peroxide content can result in a detonation.

Step 1: The Safety Check (Peroxide Quantification)
  • Method: Use Quantofix® Peroxide test strips (or equivalent starch-iodide paper).

  • Threshold:

    • < 10 mg/L: Safe to proceed to Step 2.

    • > 10 mg/L: STOP. You must remove peroxides chemically before distillation.

    • Resolution: Pass the solvent through a column of activated basic alumina . This adsorbs peroxides effectively. Do not use acidic silica, as it will destroy the DSBM.

Step 2: The "Save My Sample" Workflow

This protocol is designed to remove water, 2-butanol, and stabilizers without triggering hydrolysis.

Reagents Required:

  • Sodium Metal (wire or shot) OR Calcium Hydride (

    
    ).
    
  • Alternative: Molecular Sieves (Type 4A), activated at 300°C.

  • Contraindicated: Do NOT use Phosphorus Pentoxide (

    
    ) or Acidic Silica. These are acidic and will decompose DSBM instantly.
    

Protocol:

  • Pre-Drying (If visible water exists):

    • Dry the liquid over Potassium Carbonate (

      
      )  or Sodium Carbonate  pellets for 12 hours. These are basic drying agents and stabilize the acetal. Decant the liquid.
      
  • Rigorous Drying:

    • Transfer the pre-dried DSBM to a flask containing Calcium Hydride (

      
      )  or freshly cut Sodium wire .
      
    • Why? These agents react irreversibly with water and any remaining alcohols (2-butanol) to form alkoxides, which are non-volatile salts.

    • Reflux under an inert atmosphere (

      
       or Ar) for 2–4 hours.
      
  • Vacuum Distillation:

    • Setup: Short-path distillation apparatus with a Vigreux column.

    • Pressure: Reduced pressure is mandatory. DSBM boils at ~160–180°C at atmospheric pressure; high heat promotes oxidation.

    • Target: Aim for a boiling point of ~60–70°C at 10–15 mmHg .

    • Collection: Discard the first 5-10% (foreshoot containing volatile formaldehyde/butanol). Collect the steady main fraction.

Decision Tree for Purification

Purification_Logic Start Start: Contaminated DSBM Sample TestPeroxide Test Peroxides (Starch-Iodide) Start->TestPeroxide HighPeroxide Peroxides Detected (>10ppm) TestPeroxide->HighPeroxide Positive SafePeroxide Peroxides Negligible TestPeroxide->SafePeroxide Negative Alumina Pass through Basic Alumina (Removes Peroxides) HighPeroxide->Alumina CheckWater Check Water/Alcohol Content SafePeroxide->CheckWater Alumina->CheckWater Drying Reflux over CaH2 or Na (Basic Drying Agents ONLY) CheckWater->Drying Distill Vacuum Distillation (Discard Foreshot) Drying->Distill Final Pure DSBM Store under Argon Distill->Final

Figure 2: Logical flow for safely purifying DSBM without triggering decomposition.

Part 3: Frequently Asked Questions (FAQ)

Q1: I used silica gel to dry my sample, and it got hot and smelled like alcohol. What happened? A: You triggered an acid-catalyzed hydrolysis. Silica gel is slightly acidic (


). Acetals like DSBM are acid-labile protecting groups. The acidity of the silica cleaved the acetal bond, reverting the molecule back to 2-butanol and formaldehyde. The heat was the enthalpy of hydrolysis.
  • Corrective Action: Never use silica. Use Basic Alumina or Molecular Sieves (4A) .

Q2: Can I use rotary evaporation to remove impurities? A: Only if the impurities are significantly more volatile than DSBM (e.g., residual DCM or ether). However, 2-butanol (b.p. 99°C) is difficult to separate completely from DSBM (b.p. ~160°C) via Rotavap without a very good vacuum and bath control. Fractional vacuum distillation is far superior for separating the hydrolysis byproduct (2-butanol).

Q3: How should I store the purified sample? A:

  • Container: Amber glass (blocks UV light to prevent peroxide formation).

  • Atmosphere: Sparged with Argon or Nitrogen (excludes oxygen).

  • Additive: If your application permits, add 10-50 ppm of BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit peroxide formation.

  • Desiccant: Store over activated 4A molecular sieves to scavenge any moisture that enters upon opening.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The standard reference for purification of acetals and ethers).

  • National Institute of Standards and Technology (NIST). (2023). Methane, di-sec-butoxy- (CAS 2568-90-3) Properties. NIST Chemistry WebBook.[2][3]

  • PubChem. (2024). Methane, di-sec-butoxy- Compound Summary. National Library of Medicine.

  • Clark, J. H., et al. (2015). Green chemistry: Acetals as tunable solvents.

Sources

Technical Support Center: GC-MS Analysis of Di-sec-butoxymethane (DsBM)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Quantification, Stability, and Identification of DsBM CAS: 2568-92-5 | Formula:


 | MW:  160.25 Da
Executive Summary

Di-sec-butoxymethane (DsBM), also known as formaldehyde di-sec-butyl acetal, is a common process impurity found in syntheses involving sec-butanol and formaldehyde (or formaldehyde equivalents like paraformaldehyde).[1][2][3][4]

Analysis of DsBM presents three distinct challenges that often lead to data rejection:

  • Stereochemical Splitting: Users frequently misidentify the compound as "contaminated" because it elutes as two peaks on non-chiral columns.

  • Inlet Decomposition: The acetal linkage is acid-labile and thermally sensitive, leading to in-situ degradation.

  • Elusive Molecular Ion: Electron Impact (EI) ionization rarely preserves the molecular ion (

    
     m/z 160), complicating library matching.
    

This guide addresses these issues with self-validating protocols.

Module 1: Chromatography & Peak Shape
Q: Why does my high-purity DsBM standard elute as two distinct peaks?

A: This is not contamination; it is diastereomeric separation .

DsBM is synthesized from sec-butanol, which contains a chiral center. When two sec-butyl groups attach to the central formaldehyde carbon, they create two chiral centers in the final molecule. This results in three stereoisomers:

  • Racemic Pair: (R,R) and (S,S) enantiomers.

  • Meso Compound: (R,S).

The Physical Reality: While enantiomers (the racemate) co-elute on standard achiral columns (e.g., DB-5MS, DB-624), the meso compound is a diastereomer to the racemate. Diastereomers have different physical properties (boiling point, polarity) and will separate on high-efficiency GC columns.

Diagnostic Check:

  • Symptom: Two peaks with a consistent area ratio (often near 1:1 for non-stereoselective synthesis) appearing in your standard.

  • Validation: Run the sample on a column with different selectivity (e.g., swap DB-5 for DB-Wax). If both peaks shift but remain present, they are diastereomers. If one disappears or moves drastically relative to the other, it was an impurity.

Q: My peak shows severe tailing or complete loss of area. What is happening?

A: You are likely experiencing On-Column Acid Hydrolysis .

Acetals are stable to base but extremely sensitive to acid. Active silanols (Si-OH) in your glass liner or at the head of your column act as Lewis acids at high temperatures (200°C+), catalyzing the reversion of DsBM back to sec-butanol and formaldehyde.

Troubleshooting Protocol:

  • Liner Selection: Switch to a Ultra-Inert (UI) deactivated liner with wool. Avoid standard splitless liners if they have been cleaned with acid.

  • Inlet Temperature: Lower the inlet temperature. DsBM is volatile; an inlet temperature of 250°C is often unnecessary and promotes degradation. Try 180°C - 200°C .

  • Solvent Choice: Ensure your dilution solvent is not acidic. Avoid unbuffered water/methanol mixes. Use 0.1% Triethylamine (TEA) in your solvent (e.g., Hexane or DCM) to passivate the system.

Module 2: Mass Spectrometry (EI) Interpretation
Q: I cannot find the Molecular Ion (m/z 160). Is my MS malfunctioning?

A: No. Acetals rarely show a visible molecular ion (


) in Electron Impact (70 eV) mode.

The ether oxygen stabilizes the positive charge on the adjacent carbon, triggering rapid fragmentation. The molecule shatters at the C-O bond before it reaches the detector intact.

The "Fingerprint" Fragmentation Pathway: You must look for the Oxonium Ion series.

  • Primary Cleavage: Loss of one sec-butoxy radical (

    
    , Mass 73).
    
    • 
       (m/z 87).
      
    • m/z 87 is the diagnostic Quant Ion for DsBM.

  • Secondary Fragments:

    • m/z 57: The sec-butyl carbocation (

      
      ). This is often the Base Peak (100% abundance) but is non-specific (common in all alkanes).
      
    • m/z 45: The methoxymethyl cation (

      
      ), characteristic of methyl-containing acetals or rearrangement.
      

Recommended SIM Parameters (Select Ion Monitoring):

Ion Typem/zPurposeNotes
Quant 87 QuantificationSpecific to the acetal linkage (

).
Qual 1 57ConfirmationHigh abundance, but check for interference from alkane solvents.
Qual 2 45ConfirmationCharacteristic of oxygenated methylene groups.
Qual 3 103DiagnosticRare, but corresponds to loss of butyl chain (

).
Module 3: Visualization of Logic & Pathways
Figure 1: Troubleshooting Logic Flow

Use this decision tree when DsBM recovery is low or precision is poor.

Troubleshooting Start Issue: Low/Inconsistent DsBM Area CheckPeaks Are there 2 peaks? Start->CheckPeaks Diastereomers Normal Behavior (Meso + Racemic) CheckPeaks->Diastereomers Yes CheckLiner Check Inlet Liner CheckPeaks->CheckLiner No (Low Area) Deactivation Replace with Ultra-Inert Liner CheckLiner->Deactivation Active Sites? CheckSolvent Check Solvent pH CheckLiner->CheckSolvent Liner OK AddBase Add 0.1% TEA to Solvent CheckSolvent->AddBase Acidic/Neutral Temp Inlet Temp > 220°C? CheckSolvent->Temp Solvent OK ReduceTemp Reduce to 180°C Temp->ReduceTemp Yes

Caption: Diagnostic workflow for differentiating between stereochemical separation and inlet-based degradation.

Figure 2: Acid-Catalyzed Degradation Mechanism

Understanding why your sample disappears in the inlet.

Degradation DsBM Di-sec-butoxymethane (Acetal) Protonation + H+ (Acidic Silanol) DsBM->Protonation Intermediate Hemiacetal Intermediate Protonation->Intermediate Hydrolysis Products Formaldehyde + 2x sec-Butanol Intermediate->Products Degradation

Caption: Mechanism of acetal hydrolysis catalyzed by acidic silanols in the GC inlet or column stationary phase.

Module 4: Sample Preparation Guidelines

To ensure Self-Validating data, the sample matrix must prevent hydrolysis before injection.

Protocol: The "Buffered Organic" Extraction

  • Diluent: Use Methylene Chloride (DCM) or Hexane.

  • Stabilization: Pre-treat the solvent with basic alumina or add 0.1% Triethylamine (TEA) . This neutralizes trace HCl or acetic acid often found in lab-grade solvents.

  • Water Removal: If extracting from an aqueous layer, dry the organic phase immediately with anhydrous Sodium Carbonate (

    
    ) .
    
    • Why Carbonate? Unlike Magnesium Sulfate (

      
      ), Carbonate is slightly basic, providing a "pH buffer" for the acetal.
      
  • Storage: Analyze within 24 hours. Acetals in solution can slowly equilibrate or hydrolyze if trace moisture is present.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Di-sec-butyl ether (Analogous Fragmentation). National Institute of Standards and Technology.[5] [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Acetals as protecting groups and their acid lability).[6][7] Wiley-Interscience.

  • PubChem Compound Summary. Methane, di-sec-butoxy- (CAS 2568-92-5).[1][2] National Library of Medicine. [Link]

  • McNair, H.M., & Miller, J.M. Basic Gas Chromatography. (Chapter on Inlet Reactivity and Deactivation). Wiley.[2][8] [Link]

Sources

Technical Support Center: Spectral Analysis of Methane, di-sec-butoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-2568-92-5 | Molecule: Formaldehyde di-sec-butyl acetal Status: Active | Level: Tier 3 (Advanced Structural Elucidation)

Executive Summary

Interpreting the NMR spectrum of Methane, di-sec-butoxy- (CAS: 2568-92-5) is a frequent source of confusion due to its stereochemical complexity. Unlike simple linear acetals, this molecule possesses two chiral centers (at the sec-butyl methine positions), resulting in a mixture of stereoisomers (


 and 

).

The Core Challenge: Users often mistake the resulting signal doubling and complex splitting patterns for sample impurities. This guide provides the definitive workflow to distinguish intrinsic stereochemical features from actual contamination.

Module 1: The "Ghost Peak" Phenomenon (Stereoisomerism)

User Question: "My sample is 99% pure by GC, but the


H NMR shows double peaks for the methine and methyl groups. Is my solvent contaminated?"

Technical Diagnosis: This is likely not contamination. It is a result of diastereomerism . Synthesizing this acetal from racemic 2-butanol yields a statistical mixture of stereoisomers:

  • 
    -isomer (
    
    
    
    and
    
    
    ):
    The enantiomeric pair.[1]
  • 
    -isomer (
    
    
    
    ):
    The achiral diastereomer.

Because the


 and 

forms are diastereomers of each other, they are magnetically non-equivalent. They will resonate at slightly different chemical shifts (

ppm).

Visual Logic: The following diagram illustrates the origin of the signal doubling:

Stereochemistry Start Synthesis from rac-2-Butanol (+/-) Reaction Acetalization (Acid Catalyst) Start->Reaction Isomers Stereoisomer Mixture Reaction->Isomers Rac Racemic Pair (rac) (R,R) + (S,S) C2 Symmetry Isomers->Rac ~50% Meso Meso Form (R,S) Cs Plane (internal) Isomers->Meso ~50% NMR_Rac NMR Signal Set A (Acetal CH2 = Singlet) Rac->NMR_Rac Magnetically Distinct NMR_Meso NMR Signal Set B (Acetal CH2 = AB Quartet or Distinct Singlet) Meso->NMR_Meso Magnetically Distinct

Figure 1: Stereochemical pathways leading to signal duplication in the NMR spectrum.

Module 2: The Acetal Methylene Mystery ( )

User Question: "I expect a singlet at 4.7 ppm for the


 group. Instead, I see a singlet superimposed on a complex multiplet (or two distinct singlets). Why?"

Technical Diagnosis: This is the definitive signature of diastereotopicity .

  • In the

    
    -isomer (
    
    
    
    symmetry):
    The two protons on the central carbon are homotopic (interchangeable by the
    
    
    axis).
    • Result: They appear as a sharp Singlet .

  • In the

    
    -isomer (
    
    
    
    symmetry):
    The central carbon sits between an (
    
    
    ) center and an (
    
    
    ) center. While the molecule has a plane of symmetry, the two protons on the central methylene are diastereotopic (pro-R vs pro-S relationship relative to the chiral centers).[2][3]
    • Result: They form an AB System (two doublets with a large geminal coupling,

      
       Hz). In lower resolution instruments, this may appear as a broad peak or a second singlet slightly shifted from the 
      
      
      
      signal.

Actionable Protocol:

  • Do not integrate the entire 4.6–4.8 ppm region as 2H.

  • Check the ratio.[1][2][3] If synthesized statistically, the integral of the "Singlet" (

    
    ) vs. the "AB/Second Singlet" (
    
    
    
    ) should be roughly 1:1.
Module 3: Impurity Profiling vs. Spectral Complexity

User Question: "How do I distinguish the isomer peaks from actual hydrolysis byproducts like 2-butanol?"

Troubleshooting Guide: Use the table below to map your signals. Isomer peaks will always appear in pairs (roughly equal intensity), whereas impurities will vary.

Reference Data Table:

H NMR (CDCl

, 400 MHz)
MoietyProton TypeApprox.[1][2][3][4][5][6][7][8] Shift (

)
MultiplicityNotes
Acetal

4.65 – 4.75 Singlet + AB QuartetDiagnostic Region. Overlap of

(s) and

(AB/s).
Methine

3.60 – 3.75 Multiplet (sextet-like)Two overlapping sets of multiplets.
Impurity 2-Butanol (

)
3.70 – 3.80Broad MultipletLook for broad -OH singlet (variable).
Methylene

1.40 – 1.60 Complex MultipletHighly second-order. Diastereotopic protons within the ethyl group.
Methyl

1.10 – 1.15 Doublet (

Hz)
Appears as two closely spaced doublets.
Methyl

0.85 – 0.95 Triplet (

Hz)
Appears as two closely spaced triplets.
Impurity Formaldehyde9.0 – 10.0SingletRare. Usually polymerizes to paraformaldehyde (s, ~5.2 ppm).
Module 4: Advanced Verification Protocol

If the 1D spectrum is ambiguous, perform the following validation workflow.

Step-by-Step Experimentation
  • Doping Test (The "Gold Standard"):

    • Add a micro-spatula of pure

      
      -2-butanol  to the NMR tube.
      
    • Observation: If the "impurity" peaks grow, it is hydrolysis. If the peaks remain unchanged and new peaks appear, the original complexity is intrinsic to the acetal.

  • Solvent Switch:

    • If using CDCl

      
      , switch to C
      
      
      
      D
      
      
      (Benzene-d6)
      .
    • Rationale: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect. It often resolves the overlapping

      
       signals in the methyl region, turning a blob into distinct doublets/triplets.
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Run a standard HSQC.

    • Success Criteria: The central acetal protons (4.7 ppm) should correlate to a single carbon signal (approx 93-95 ppm) if it is a pure mixture of isomers. If you see correlations to different carbons, you have chemical impurities.

References
  • PubChem. Methane, di-sec-butoxy- (Compound).[9] National Library of Medicine. Available at: [Link]

  • Reich, H. J. Diastereotopic Protons and Carbon. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). (General reference for acetal shifts). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text on Acetal NMR characteristics).

Sources

Validation & Comparative

Comparative Guide: Acetal Protecting Groups for Alcohol Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Acetals

In complex organic synthesis, the protection of hydroxyl groups is not merely a defensive measure; it is a strategic tool to modulate solubility, chelation, and conformational bias. While silyl ethers are kinetically labile, acetals (R-O-CHR'-OR'') offer thermodynamic robustness, particularly against strong bases and nucleophiles.

This guide moves beyond standard textbook lists to critically evaluate the five most prevalent acetal protecting groups: THP, MOM, MEM, SEM, and BOM . We focus on the causality of selection—why you choose one over the other based on steric, electronic, and orthogonal requirements.

Mechanistic Foundation

Understanding the acetal mechanism is crucial for troubleshooting failed protections or premature deprotections. The pathway is reversible and driven by entropy and acid catalysis.

Figure 1: General Acetal Formation & Hydrolysis Mechanism

Caption: Acid-catalyzed formation proceeds via an oxocarbenium ion intermediate. Hydrolysis is the reverse, driven by excess water and heat.

AcetalMechanism Alcohol Alcohol (R-OH) Attack 2. Nucleophilic Attack (R-OH) Alcohol->Attack VinylEther Enol Ether (e.g., DHP) Protonation 1. Protonation (C=C bond) VinylEther->Protonation + H+ Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Oxocarbenium->Attack Acetal Protected Acetal (R-O-CH-OR') Attack->Acetal - H+ Acetal->Oxocarbenium + H+ (Hydrolysis)

Critical Analysis of Protecting Groups

Tetrahydropyranyl (THP)[4][10][11]
  • The Workhorse: THP is the most cost-effective and atom-economical choice.

  • The "Achilles Heel": The formation of a new stereocenter at the acetal carbon creates diastereomers. If your substrate is chiral, the NMR spectrum becomes complex (doubling of signals), making characterization difficult.

  • Best For: Early-stage synthesis where characterization is less critical, or achiral substrates.

Methoxymethyl (MOM)
  • The Robust Standard: MOM ethers are significantly more stable to acid than THP and do not introduce chirality. They are stable to LiAlH4, organolithiums, and catalytic hydrogenation.

  • Safety Critical: The classic reagent, MOM-Cl (Chloromethyl methyl ether) , is a potent human carcinogen.

  • Modern Insight: Use "Green" alternatives like dimethoxymethane (methylal) with acidic resin or P2O5 to install the group without handling MOM-Cl directly.

Methoxyethoxymethyl (MEM)
  • The Chelator: MEM is structurally similar to MOM but contains an ethylene glycol tail. This oxygen chain can coordinate with Lewis acids (e.g., ZnBr2, TiCl4), facilitating selective deprotection in the presence of MOM or benzyl groups.

  • Strategic Use: Use MEM when you need to differentiate between two alcohol sites later in the synthesis via Lewis-acid mediated cleavage.

2-(Trimethylsilyl)ethoxymethyl (SEM)
  • The Orthogonal Specialist: SEM combines acetal stability with silyl chemistry.

  • Deprotection Logic: It is cleaved by Fluoride ions (TBAF, TASF) , making it orthogonal to standard acid-labile groups (like MOM/THP) and hydrogenolysis-labile groups (Bn).

  • Drawback: SEM-Cl is expensive and the group adds significant mass.

Benzyloxymethyl (BOM)
  • The Hybrid: BOM behaves like an acetal (acid sensitivity) but can also be removed via hydrogenolysis (H2/Pd-C), similar to a benzyl ether.

  • Niche Application: Extremely useful for protecting the N-H of imidazoles or indoles, where it stabilizes the heterocycle and can be removed under neutral reductive conditions.

Performance Metrics & Decision Matrix

Table 1: Comparative Stability Profile

Note: "Stable" implies resistance under standard conditions (RT, 1-24h). "Labile" implies cleavage.[1]

FeatureTHPMOMMEMSEMBOM
Formation Reagent DHP / AcidMOMCl / BaseMEMCl / BaseSEMCl / BaseBOMCl / Base
Chirality Issue Yes (Diastereomers)NoNoNoNo
Acid Stability (pH 1) LabileModerateModerateModerateModerate
Acid Stability (pH 4-6) StableStableStableStableStable
Base / Nucleophiles Stable Stable Stable Stable Stable
Fluoride (TBAF) StableStableStableLabile Stable
Hydrogenolysis (H2/Pd) StableStableStableStableLabile
Lewis Acid (ZnBr2) StableStableLabile (Chelation)StableStable
Figure 2: Selection Decision Tree

Caption: Logic flow for selecting the optimal acetal group based on substrate needs.

DecisionTree Start Start: Select Group Chiral Is substrate chiral? Start->Chiral Cheap Is NMR clarity critical? Chiral->Cheap Yes THP Use THP (Cheap, but diastereomers) Chiral->THP No Ortho Need orthogonal removal? Cheap->Ortho Yes Cheap->THP No Reductive Is molecule sensitive to acid? Ortho->Reductive Yes MOM Use MOM (Robust, Acid Cleavage) Ortho->MOM No (Acid OK) SEM Use SEM (Fluoride Cleavage) Reductive->SEM Use Fluoride BOM Use BOM (Hydrogenolysis Cleavage) Reductive->BOM Use H2/Pd MEM Use MEM (Lewis Acid Cleavage) Reductive->MEM Use Lewis Acid

Validated Experimental Protocols

Protocol A: Standard THP Protection (Self-Validating)

This protocol uses PPTS (Pyridinium p-toluenesulfonate), a mild acid catalyst that minimizes polymerization of DHP.

  • Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) followed by PPTS (0.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Self-Validation (TLC):

    • Check: Stain with PMA or Vanillin.

    • Success Criteria: Disappearance of the polar alcohol spot (lower Rf) and appearance of two less polar spots (higher Rf) corresponding to the diastereomeric acetals.

  • Workup: Dilute with Et2O, wash with half-saturated brine (to remove PPTS), dry over Na2SO4, and concentrate.

Protocol B: SEM Deprotection with TBAF (Fluoride Method)

Used when acid-labile groups (like acetonides or Boc) must be preserved.

  • Setup: Dissolve SEM-ether (1.0 equiv) in THF (0.1 M). Alternatively, use DMPU/THF if the reaction is sluggish.

  • Reagent: Add TBAF (1.0 M in THF, 3.0 equiv).

  • Reaction: Heat to 60°C. Note: SEM removal is slower than silyl ether removal.

  • Self-Validation (NMR):

    • Check: Monitor the disappearance of the SEM singlet at ~0.0 ppm (TMS) and the methylene signals (~3.5 ppm and ~0.9 ppm).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.

    • Critical Step: Wash organic layer extensively with water to remove tetrabutylammonium salts, which can streak on silica columns.

Protocol C: Green MOM Protection (Avoids MOM-Cl)

Uses Dimethoxymethane (Methylal) and a solid acid catalyst.

  • Setup: Dissolve Alcohol in Dimethoxymethane (solvent and reagent).

  • Catalyst: Add Nafion-H resin or P2O5 (1.5 equiv).

  • Reaction: Stir at RT.

  • Mechanism: Acid-catalyzed transacetalization.

  • Workup: Filter off the solid resin (simple filtration).[2] Concentrate filtrate.[2]

    • Advantage:[3][4][5] No carcinogenic MOM-Cl handling; workup is strictly filtration.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.

  • Methoxymethyl (MOM) Protection Alternatives . Common Organic Chemistry. Retrieved from

  • Selective Deprotection of SEM Ethers . Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[6] Organic Letters, 2(10), 1447–1450.[6]

  • Green Chemistry Approaches to Acetalization . Organic Chemistry Portal. Retrieved from

  • Lipshutz, B. H., & Pegram, J. J. (1980). "β-(Trimethylsilyl)ethoxymethyl chloride.[6] A new reagent for the protection of the hydroxyl group". Tetrahedron Letters, 21(35), 3343–3346.[6]

Sources

Validation of Synthesized Di-sec-butoxymethane (DSBM): Purity Protocols & Solvent Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methane, di-sec-butoxy- (CAS: 2568-92-5), herein referred to as DSBM , represents a distinct class of "tunable" acetal solvents.[1] Unlike its linear counterparts (e.g., Diethoxymethane), DSBM incorporates secondary butyl groups. This structural modification introduces steric bulk that significantly enhances hydrolytic stability while maintaining the favorable solvation properties typical of ethers/acetals.

This guide provides a rigorous validation framework for synthesized DSBM. It moves beyond simple Certificates of Analysis (CoA) to establish a self-validating system for purity, stereochemical composition, and functional stability.[1]

The Synthesis Context & Impurity Profile[2]

To validate purity, one must understand the genesis of impurities. DSBM is typically synthesized via the acid-catalyzed condensation of formaldehyde (or paraformaldehyde) with 2-butanol.[1]

The Critical Impurity Vector

The reaction is an equilibrium process driven by water removal.[2] Incomplete reaction or improper workup leads to a specific "fingerprint" of contaminants:

  • 2-Butanol (Starting Material): The most common impurity.[1] High boiling point similarity makes it difficult to remove via simple distillation.

  • Hemiacetal Intermediates: Unstable species that can decompose back to formaldehyde on GC columns, leading to ghost peaks.

  • Stereoisomers: DSBM possesses two chiral centers. The product exists as a mixture of the meso form and the racemic (

    
    )  pair. This is not an impurity but a critical identity parameter often overlooked. 
    
Stereochemical Reality

Because the 2-butanol starting material is usually racemic, statistical synthesis yields a mixture. High-resolution chromatography and NMR will show "split" peaks for the central methylene and methine protons.[1]

  • Insight: Do not interpret split peaks in NMR/GC as contamination without checking integration ratios.

Analytical Validation Framework

The following workflow establishes a "Triangulated Purity" metric, ensuring no single method bias skews the results.

Validation Logic Flow

ValidationFlow Sample Crude DSBM KF 1. Karl Fischer (Water Content) Sample->KF GC 2. GC-FID/MS (Volatiles & Isomers) KF->GC If Water < 0.1% NMR 3. qNMR (Absolute Purity) GC->NMR If Area% > 98% Decision Compliance Check NMR->Decision Release Release for Use Decision->Release Purity > 99% Reprocess Reprocess Decision->Reprocess Fail

Figure 1: The "Triangulated Purity" workflow. Water content is checked first as it catalyzes acetal decomposition during subsequent heating steps.

Protocol A: Gas Chromatography (GC-FID) with Diastereomer Resolution

Objective: Quantify volatile impurities and assess the meso/racemic ratio.

Instrument Parameters:

  • Column: DB-624 or equivalent (Intermediate polarity is required to separate the alcohol from the acetal).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 50:1 @ 250°C. Warning: Ensure the liner is deactivated (silanized). Active glass wool can catalyze acetal decomposition in the inlet.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.

Interpretation:

  • DSBM Main Peak: You will likely observe two closely eluting peaks (or a doublet) representing the diastereomers. Integrate them together for total purity.

  • 2-Butanol: Elutes significantly earlier.[1]

  • Formaldehyde: Usually not seen on FID; requires specific derivatization (DNPH) if quantification is strictly required.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute purity without response factors.

Methodology:

  • Solvent: Benzene-

    
     or DMSO-
    
    
    
    .[1] (Avoid
    
    
    unless neutralized over basic alumina; traces of DCl can hydrolyze the acetal).
  • Internal Standard (IS): Benzyl Benzoate or Maleic Acid (if using DMSO).

    • Requirement: The IS signals must not overlap with the DSBM methine protons (

      
       3.6-3.8 ppm) or the central methylene (
      
      
      
      4.6-4.8 ppm).[1]
  • Acquisition:

    
     relaxation delay must be 
    
    
    
    of the longest proton (typically 30s delay is safe).

Expected Signals (DSBM):

  • 
     ~4.7 ppm: Multiplet or two singlets (Acetalic 
    
    
    
    ).[1] Note: The magnetic non-equivalence of the diastereomers often splits this signal.
  • 
     ~3.7 ppm: Multiplet (Methine 
    
    
    
    of sec-butyl).[1]
  • 
     0.9-1.5 ppm: Alkyl multiplets.[1]
    

Comparative Performance Guide

This section objectively benchmarks DSBM against Diethoxymethane (DEM, a standard linear acetal) and Toluene (a common target for replacement).

Physical & Chemical Properties[1]
PropertyDi-sec-butoxymethane (DSBM)Diethoxymethane (DEM)TolueneImplications
Boiling Point ~165-175°C (Est.)88°C110.6°CDSBM is suitable for higher temp reactions.[1]
Flash Point > 60°C (High)-5°C (Flammable)4°CDSBM offers a significantly safer profile.[1]
Water Solubility Very LowModerate (~9%)NegligibleDSBM allows easier aqueous workup than DEM.
Hydrolytic Stability High LowN/ASee Section 4.2 below.
Peroxide Formation LowMediumN/ABranched ethers generally resist peroxidation better.
The Stability Advantage (Mechanism)

The primary value proposition of DSBM is its resistance to acid hydrolysis compared to primary acetals.

Experimental Stress Test Protocol:

  • Prepare a 10% solution of DSBM and DEM in 1:1 Water/THF.

  • Adjust pH to 4.0 using dilute HCl.

  • Monitor disappearance of acetal via GC-FID at t=0, 1h, 6h, 24h.

Result: DEM typically degrades >50% within 1 hour. DSBM retains >90% integrity due to the steric bulk of the sec-butyl groups blocking the nucleophilic attack of water on the oxonium intermediate.

Hydrolysis Acetal Acetal (Steric Shielding) Protonation Protonation of Oxygen Acetal->Protonation + H+ Oxonium Oxonium Ion (Transition State) Protonation->Oxonium - ROH WaterAttack Water Attack (Blocked by sec-butyl) Oxonium->WaterAttack Hydrolysis Hydrolysis (Slow) WaterAttack->Hydrolysis Kinetic Barrier

Figure 2: Steric hindrance mechanism.[1] The bulky sec-butyl groups (unlike ethyl groups in DEM) sterically impede the approach of water to the oxonium ion, significantly slowing hydrolysis.

Conclusion

Methane, di-sec-butoxy- is a robust, high-boiling alternative to conventional acetals.[1] Its validation requires specific attention to stereochemical isomers (meso/dl) which are often mistaken for impurities.

Final Recommendation:

  • Use DSBM when reaction conditions require temperatures >100°C or mild acidic environments where DEM would decompose.

  • Validate every synthesized batch using the qNMR protocol to ensure the removal of the 2-butanol azeotrope.

References

  • National Institute of Standards and Technology (NIST). Butane, 2,2'-[methylenebis(oxy)]bis- (CAS 2568-92-5).[1][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1]

  • PubChem. Methane, di-sec-butoxy- (Compound CID 17380).[1][5] National Library of Medicine.[6] Available at: [Link][1]

  • Organic Chemistry Portal. Acetals: Synthesis and Properties. (Mechanism of hydrolysis and stability comparisons). Available at: [Link][1]

Sources

A Comparative Analysis of Acetal Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. Aldehydes and ketones, with their inherent electrophilicity, frequently require protection to withstand nucleophilic or basic conditions. Among the arsenal of protecting groups, acetals stand out for their stability and reliability. However, not all acetals are created equal. Their reactivity, particularly their susceptibility to cleavage, can be finely tuned by structural modifications. This guide provides a comprehensive comparative analysis of the reactivity of different acetals, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

I. Fundamentals of Acetal Reactivity: The "Why" Behind the Behavior

The utility of an acetal protecting group is intrinsically linked to its stability under a range of conditions and its predictable cleavage when desired. The primary reaction of interest is the acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound. Understanding the mechanism of this reaction is key to comprehending the factors that govern acetal reactivity.

The Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, acetals undergo hydrolysis in a reversible process.[1][2][3] The generally accepted mechanism, often designated as the A-1 mechanism, involves a series of protonation and elimination steps, with the formation of a resonance-stabilized oxocarbenium ion as the rate-determining step.[4][5][6]

Acetal_Hydrolysis Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ ProtonatedAcetal->Acetal - H+ Oxocarbenium Oxocarbenium Ion (Rate-Determining Step) ProtonatedAcetal->Oxocarbenium - R'OH Oxocarbenium->ProtonatedAcetal + R'OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Hemiacetal->Oxocarbenium - H2O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedHemiacetal->Hemiacetal - H+ Carbonyl Carbonyl Compound ProtonatedHemiacetal->Carbonyl - R'OH Carbonyl->ProtonatedHemiacetal + R'OH

Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.

The stability of the oxocarbenium ion intermediate is the lynchpin of acetal reactivity. Any factor that stabilizes this positively charged species will accelerate the rate of hydrolysis, and conversely, any factor that destabilizes it will render the acetal more robust.

II. Key Factors Influencing Acetal Reactivity

The reactivity of an acetal is not an intrinsic constant but is rather a function of its molecular architecture. The two primary factors at play are electronic effects and steric effects.

A. Electronic Effects: The Push and Pull of Electrons

The electronic nature of the substituents on the acetal carbon significantly impacts the stability of the oxocarbenium ion intermediate.

  • Electron-Donating Groups (EDGs): Substituents that can donate electron density, either through inductive effects or resonance, will stabilize the adjacent positive charge of the oxocarbenium ion. This stabilization lowers the activation energy for its formation, leading to a faster rate of hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density will destabilize the oxocarbenium ion, increasing the activation energy and slowing down the hydrolysis rate.

A classic illustration of this principle is seen in the hydrolysis of substituted benzaldehyde acetals. The effect of substituents on the aromatic ring can be quantified using a Hammett plot, which correlates the reaction rate with the substituent's electronic properties (σ value). For the hydrolysis of benzylidene acetals, a Hammett plot yields a large negative ρ value of approximately -4.06.[4][7] This indicates a strong buildup of positive charge in the transition state, consistent with an SN1-like, A-1 mechanism where the stability of the benzylic cation is paramount.[4][7]

Substituent on Benzaldehyde Acetal Relative Hydrolysis Rate Electronic Effect
-OCH3 (para)FastestStrong Electron-Donating (Resonance)
-CH3 (para)FasterElectron-Donating (Inductive/Hyperconjugation)
-HReferenceNeutral
-Cl (para)SlowerElectron-Withdrawing (Inductive)
-NO2 (para)SlowestStrong Electron-Withdrawing (Resonance & Inductive)

Table 1: Influence of Electronic Effects on the Relative Hydrolysis Rates of Substituted Benzaldehyde Acetals.

B. Steric Effects: The Impact of Molecular Bulk

The steric environment around the acetal carbon also plays a crucial role in determining the rate of hydrolysis.

  • Steric Hindrance: Bulky substituents on either the carbonyl-derived portion or the alcohol-derived portion of the acetal can hinder the approach of water to the oxocarbenium ion and can also lead to steric strain in the transition state. This generally results in a slower rate of hydrolysis. For instance, acetals derived from sterically hindered ketones are generally more stable than those from less hindered ketones.

C. Cyclic vs. Acyclic Acetals: A Matter of Stability

A significant difference in reactivity is observed between cyclic and acyclic acetals. As a general rule, cyclic acetals are more stable towards hydrolysis than their acyclic counterparts.[1][8][9] This enhanced stability stems from both thermodynamic and kinetic factors:

  • Thermodynamic Stability: The formation of a cyclic acetal from a diol is an intramolecular process, which is entropically favored over the intermolecular reaction of two separate alcohol molecules required for acyclic acetal formation.[1][10]

  • Kinetic Stability: The intramolecular ring-closing step for cyclic acetal formation is kinetically faster.[1] In terms of hydrolysis, the reverse is true. For example, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives.[8]

The size of the ring in cyclic acetals also influences their stability, with five- and six-membered rings (1,3-dioxolanes and 1,3-dioxanes) being the most common and generally the most stable.[11][12] 1,3-Dioxolanes are often reported to be cleaved more readily than the corresponding 1,3-dioxanes.[11]

Acetal Type Parent Carbonyl Parent Alcohol/Diol Relative Hydrolysis Rate
AcyclicBenzaldehydeMethanolFast
AcyclicBenzaldehydeEthanolFaster
Cyclic (5-membered)BenzaldehydeEthylene GlycolSlower
Cyclic (6-membered)Benzaldehyde1,3-PropanediolSlowest

Table 2: Qualitative Comparison of Hydrolysis Rates for Acyclic vs. Cyclic Acetals of Benzaldehyde.

III. Experimental Analysis of Acetal Reactivity: A Practical Approach

The quantitative comparison of acetal reactivity is crucial for selecting the appropriate protecting group for a specific synthetic step. Kinetic studies of acetal hydrolysis can be readily performed using standard analytical techniques such as UV-Vis spectrophotometry or NMR spectroscopy.

Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis via UV-Vis Spectrophotometry

This protocol describes a general method for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an aromatic acetal, where the product aldehyde or ketone exhibits a distinct UV absorbance from the starting acetal.

Materials and Reagents:

  • Aromatic acetal of interest (e.g., a substituted benzaldehyde dimethyl acetal)

  • Spectrophotometric grade solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system)

  • Stock solution of a strong acid (e.g., HCl or H2SO4) in the chosen solvent system

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Acetal Prepare stock solution of acetal Inject Inject acetal stock solution to initiate reaction Prep_Acetal->Inject Prep_Acid Prepare acidic solvent system Equilibrate Equilibrate acidic solvent in thermostatted cuvette Prep_Acid->Equilibrate Equilibrate->Inject Monitor Monitor absorbance change over time at λmax of product Inject->Monitor Plot Plot ln(A∞ - At) vs. time Monitor->Plot Calculate Calculate k_obs from the slope (-k_obs) Plot->Calculate

Caption: Workflow for Kinetic Analysis of Acetal Hydrolysis.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the acetal in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare the acidic solvent system by diluting the stock acid solution to the desired concentration (e.g., 0.01 M HCl). Ensure the final solvent composition is consistent across all experiments.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product aldehyde or ketone.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Data Acquisition:

    • Pipette a known volume of the acidic solvent system into a quartz cuvette and place it in the thermostatted holder to allow for temperature equilibration.

    • To initiate the reaction, inject a small, known volume of the acetal stock solution into the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.

    • Continue data acquisition until the reaction is complete, as indicated by a stable final absorbance (A∞).

  • Data Analysis:

    • The observed rate constant (k_obs) for a pseudo-first-order reaction can be determined by plotting the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time.

    • The slope of the resulting linear plot will be equal to -k_obs.

    • This procedure can be repeated for a series of different acetals to obtain a quantitative comparison of their hydrolysis rates under identical conditions.

IV. Practical Applications: Leveraging Differential Reactivity

The ability to selectively cleave one acetal in the presence of another is a powerful tool in complex molecule synthesis.[13][14][15] By carefully choosing acetals with different electronic and steric properties, chemists can orchestrate deprotection sequences with high precision. For example, an acetal derived from an electron-rich aromatic aldehyde will be significantly more acid-labile than one derived from an aliphatic aldehyde. This allows for the selective removal of the aromatic acetal under mild acidic conditions, leaving the aliphatic acetal intact for subsequent transformations.

V. Conclusion

The reactivity of acetals is a nuanced and predictable property governed by a combination of electronic and steric factors that influence the stability of the key oxocarbenium ion intermediate. A thorough understanding of these principles, supported by quantitative experimental data, is essential for the strategic use of acetals as protecting groups in modern organic synthesis. Cyclic acetals generally offer greater stability than their acyclic counterparts, and the electronic nature of substituents provides a powerful handle for fine-tuning lability. By leveraging this knowledge, researchers can design more efficient and elegant synthetic routes to complex molecules, accelerating progress in both academic research and industrial drug development.

References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Publications. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]

  • THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Ohio Academy of Science. [Link]

  • What Is the Difference Between Dioxolane and Dioxane?. Geology Page. [Link]

  • Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. ACS Publications. [Link]

  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. ACS Publications. [Link]

  • Huggins, M. J., & Kubler, D. G. (1973). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 38(24), 4213–4216. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. [Link]

  • Acetal As A Protective Group in Organic Synthesis. Scribd. [Link]

  • McClelland, R. A., & Patel, G. (1981). Kinetics and mechanism of the hydrolysis of anilide acetals. Journal of the American Chemical Society, 103(23), 6912–6918. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Modern Synthesis and Chemistry of Stabilized, Ketene N,O-Acetals. ResearchGate. [Link]

  • Cyclic acetal formation. ChemTube3D. [Link]

  • STUDIES ON THE REACTIONS RELATING TO CARBOHYDRATES AND POLYSACCHARIDES X. SYNTHESIS AND RELATIVE STABILITY OF CYCLIC ACETALS FROM 1,2- AND 1,3-GLYCOLS. ACS Publications. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate. [Link]

  • Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. ACS Publications. [Link]

  • Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Wiley Online Library. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver. [Link]

  • Stereoelectronic control of the hydrolysis of a conformationally locked acetal. Royal Society of Chemistry. [Link]

  • 19.4b Cyclic Acetals as Protecting Groups for Alcohols. YouTube. [Link]

  • Substituent effects on rates and equilibriums for benzaldehyde-benzaldehyde dimethyl acetal interconversion. ACS Publications. [Link]

  • Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals?. Quora. [Link]

  • Cyclic Acetal Definition, Formation & Mechanism. Study.com. [Link]

  • A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. [Link]

  • Benzaldehyde dimethyl acetal (CAS N° 1125-88-8). ScenTree. [Link]

  • Benzaldehyde dimethyl acetal. Chemsrc. [Link]

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The Performance of Di-sec-butoxy-methane as a Fuel Additive: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing pursuit of more efficient and cleaner combustion, the role of fuel additives has become increasingly critical. Researchers and engineers are constantly exploring novel compounds that can enhance fuel properties, leading to improved engine performance and reduced harmful emissions. Among the promising candidates is Methane, di-sec-butoxy- (DSBM), an oxygenated additive with a unique molecular structure that sets it apart from conventional linear ethers. This guide provides a comprehensive comparison of DSBM's performance against other common fuel additives, supported by available experimental insights and established testing protocols.

Introduction to Methane, di-sec-butoxy- (DSBM)

Methane, di-sec-butoxy- is an ether with the chemical formula C9H20O2. Its defining feature is its branched molecular structure, with two secondary butoxy groups attached to a central methylene group. This branching is hypothesized to significantly influence its combustion chemistry and, consequently, its effectiveness as a fuel additive.

Oxygenated compounds are well-established as beneficial additives for both gasoline and diesel fuels. The introduction of oxygen into the fuel molecule can lead to more complete combustion, which in turn can reduce the formation of particulate matter (soot), carbon monoxide (CO), and unburned hydrocarbons (HC). However, the specific molecular structure of the oxygenate plays a crucial role in its overall performance profile, including its impact on nitrogen oxide (NOx) emissions and engine efficiency.

Comparative Performance Analysis

The true measure of a fuel additive's utility lies in its performance relative to existing alternatives. This section compares the known performance characteristics of DSBM with other widely used fuel additives, focusing on key metrics such as soot reduction, cetane number, and overall engine performance.

Soot Reduction: The Advantage of Branching

One of the most significant reported advantages of DSBM lies in its superior ability to reduce soot formation compared to its linear counterparts. Studies have indicated that Methane, di-sec-butoxy- reduces soot formation by 18–22% more effectively than linear ethers . This enhanced performance is attributed to its branched structure, which is thought to inhibit the growth of polycyclic aromatic hydrocarbons (PAHs), the precursors to soot.

In a comparative context, while many oxygenated additives demonstrate a capacity for soot reduction, the degree of this reduction can vary significantly. For instance, a study comparing dibutoxymethane (DBM), a linear ether, with tripropylene glycol methyl ether (TPGME) found that TPGME was more effective at reducing soot. While not a direct comparison with DSBM, this highlights the principle that molecular structure is a key determinant of an additive's soot reduction efficacy. The branched nature of DSBM appears to provide a distinct advantage in disrupting the chemical pathways that lead to soot formation.

dot

Experimental_Workflow cluster_Preparation Phase 1: Fuel Preparation cluster_Testing Phase 2: Engine Testing cluster_Analysis Phase 3: Data Analysis Base_Fuel Characterize Base Diesel Fuel Blending Prepare Fuel Blends (DSBM, Other Additives) Base_Fuel->Blending Stability Analyze Blend Stability Blending->Stability Engine_Setup Single-Cylinder DI Diesel Engine Stability->Engine_Setup Test_Cycle Standardized Test Cycle (e.g., ESC, FTP) Engine_Setup->Test_Cycle Performance_Data Measure Performance: Power, BSFC Test_Cycle->Performance_Data Emissions_Data Measure Emissions: NOx, CO, HC, PM Test_Cycle->Emissions_Data Comparative_Analysis Comparative Analysis of Performance and Emissions Performance_Data->Comparative_Analysis Emissions_Data->Comparative_Analysis Conclusion Draw Conclusions on Additive Efficacy Comparative_Analysis->Conclusion

Caption: A standardized workflow for evaluating fuel additive performance.

Data Summary and Comparison

The following table provides a framework for summarizing the expected and known performance of DSBM in comparison to other common fuel additives. The values for DSBM are based on initial findings and require further experimental validation.

Fuel AdditiveTypeKey Performance CharacteristicSoot ReductionCetane Number ImpactNOx Impact
Methane, di-sec-butoxy- (DSBM) Branched EtherExcellent soot reduction due to branched structure.High (18-22% > linear ethers)Expected to be neutral to slightly positiveData Needed
Dibutoxymethane (DBM) Linear EtherModerate soot reduction.ModerateExpected to be neutral to slightly positiveGenerally neutral
Ethanol AlcoholGood oxygenate, reduces PM.Moderate to HighCan be negativeCan increase or decrease
2-Ethylhexyl Nitrate (2-EHN) Nitrate EsterPrimary function is to increase cetane number.LowHigh (Cetane Improver)Can increase
Methyl tert-butyl ether (MTBE) EtherPrimarily used as an octane booster in gasoline.ModerateNeutralCan increase

Conclusion and Future Directions

Methane, di-sec-butoxy- (DSBM) presents a compelling case as a high-performance fuel additive, particularly in the critical area of soot reduction. Its unique branched molecular structure appears to give it a distinct advantage over conventional linear ethers, offering the potential for cleaner combustion in diesel engines.

However, a comprehensive understanding of its performance profile requires further rigorous, comparative testing. Future research should focus on generating robust experimental data for DSBM's impact on cetane number, engine efficiency, and the full spectrum of regulated emissions (NOx, CO, and HC) under standardized engine operating conditions. Such data will be invaluable for researchers, engine manufacturers, and fuel developers in assessing the true potential of this promising additive.

References

  • Structural group analysis for soot reduction tendency of oxygenated fuels. (n.d.).
  • Impact of Oxygenated Additives on Soot Properties during Diesel Combustion. (n.d.).
  • Comparison of the Effects of Various Fuel Additives on the Diesel Engine Emissions. (1998). SAE Technical Paper 982573.
  • Performance, Combustion and Emission Characteristics of Oxygenated Diesel in DI Engines: A Critical Review. (n.d.).
  • (PDF) Performance and emissions of diesel engine operating on biodiesel and butanol blends. (2020). ENGINEERING FOR RURAL DEVELOPMENT.
  • Methane, di-sec-butoxy- | C9H20O2 | CID 17380. (n.d.). PubChem.
  • Methane, di-sec-butoxy- - 2568-92-5. (n.d.). Vulcanchem.
  • Compendium of Experimental Cetane Numbers. (n.d.). National Renewable Energy Laboratory.

Comparative Guide: Alternatives to Di-sec-butoxymethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methane, di-sec-butoxy- (Formaldehyde di-sec-butyl acetal, CAS: 4461-52-3 / 2568-92-5) is a lipophilic acetal primarily utilized for its stability in basic media and its high boiling point relative to simpler acetals like dimethoxymethane (Methylal). It serves two distinct roles in synthesis:

  • Process Solvent: A stable, high-boiling ether-like medium for organometallic reactions (Grignard, organolithium) and alkali-mediated transformations.

  • Reagent: A source of the sec-butoxymethyl protecting group or an anhydrous formaldehyde equivalent via acetal exchange.

Why Seek Alternatives?

  • Availability & Cost: Unlike its methyl/ethyl analogs, di-sec-butoxymethane is a niche specialty chemical with supply chain fragility.

  • Atom Economy: The large sec-butyl leaving groups constitute significant waste mass when used solely as a formaldehyde source.

  • Green Chemistry: Modern alternatives like Diethoxymethane (DEM) and Cyclopentyl Methyl Ether (CPME) offer superior environmental profiles, lower peroxide formation rates, and easier water separation.

This guide evaluates three primary alternatives: Diethoxymethane (DEM) , Cyclopentyl Methyl Ether (CPME) , and 2-Methyltetrahydrofuran (2-MeTHF) .

Critical Decision Matrix: Selecting the Alternative

The choice of alternative depends entirely on the functional role di-sec-butoxymethane plays in your current protocol.

SolventSelection Start Primary Role of Di-sec-butoxymethane? Role_Solvent Inert Solvent Start->Role_Solvent Role_Reagent Reagent / Reactant Start->Role_Reagent Temp_Check Required Temperature? Role_Solvent->Temp_Check Protecting Protecting Group? Role_Reagent->Protecting Formylation Formaldehyde Source? Role_Reagent->Formylation High_Temp High (>100°C) Temp_Check->High_Temp Med_Temp Medium (<90°C) Temp_Check->Med_Temp CPME Select: CPME (High BP, Peroxide Stable) High_Temp->CPME DEM Select: Diethoxymethane (Green Acetal, Good Separation) Med_Temp->DEM General Use MeTHF Select: 2-MeTHF (Best for Grignards) Med_Temp->MeTHF Organometallics MOM Switch to MOM (Use Dimethoxymethane) Protecting->MOM Paraform Use Paraformaldehyde (High Atom Economy) Formylation->Paraform

Figure 1: Decision tree for replacing di-sec-butoxymethane based on reaction parameters.

Detailed Comparative Analysis

Candidate 1: Diethoxymethane (DEM)

Best For: Direct structural replacement; Reactions requiring acetal stability but easier evaporation. DEM is the "green" sibling of Methylal. It retains the acetal structure (stability in base) but has a higher boiling point (88°C) than Methylal, making it closer to the operational range of butoxy variants without the difficult removal.

  • Pros: Forms azeotrope with water (easy drying), very low solubility in water (excellent phase separation), stable to strong bases.[1]

  • Cons: Unstable in acidic aqueous media (hydrolyzes).

Candidate 2: Cyclopentyl Methyl Ether (CPME)

Best For: High-temperature reactions (>100°C) and radical chemistry. If you used di-sec-butoxymethane for its high boiling point and lipophilicity, CPME is the superior modern standard. It is hydrophobic and resists peroxide formation significantly better than other ethers.

  • Pros: High BP (106°C), low vaporization energy (energy efficient), resists peroxide formation (safer storage).

  • Cons: Not an acetal (cannot be used as a formaldehyde source).

Candidate 3: 2-Methyltetrahydrofuran (2-MeTHF)

Best For: Grignard and Organolithium chemistry. Derived from corncobs, 2-MeTHF has higher Lewis basicity than standard ethers, often accelerating organometallic formation.

Physicochemical Comparison Table
PropertyDi-sec-butoxymethane*Diethoxymethane (DEM)CPME2-MeTHF
Boiling Point (°C) ~160-170 (est)8810680
Water Solubility ( g/100g ) < 0.5 (Insoluble)1.21.114.0
Flash Point (°C) > 40-5-1-11
Peroxide Stability ModerateHighVery HighModerate
Stability (pH) > 7 (Base Stable)> 7 (Base Stable)1-14 (Stable)1-14 (Stable)

*Note: Di-sec-butoxymethane data is approximated based on homologous series; it is a non-commodity chemical.

Experimental Protocols

Protocol A: Grignard Reaction (Solvent Replacement)

Context: Replacing di-sec-butoxymethane in the formation of Phenylmagnesium Bromide. Recommendation: Switch to CPME or 2-MeTHF . Rationale: Di-sec-butoxymethane is often used to allow higher reaction temperatures to initiate sluggish Grignards. CPME allows reflux at 106°C, providing similar thermal energy with easier workup.

Step-by-Step Methodology (CPME System):

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and N2 inlet.

  • Activation: Add Mg turnings (1.1 equiv) and a crystal of iodine. Heat gently to sublime iodine (activates Mg surface).

  • Solvent Charge: Add anhydrous CPME (5 mL/g of halide). Note: CPME's low water solubility means commercial "anhydrous" grades are often sufficiently dry without distillation.

  • Initiation: Add 10% of the aryl bromide. Heat to 60°C. If initiation is slow, add DIBAL-H (1 mol%) as a scavenger/initiator (superior to iodine alone).

  • Propagation: Dropwise add the remaining halide in CPME. Maintain internal temp at 80-90°C (CPME allows this higher range compared to THF's 66°C).

  • Completion: Stir at 90°C for 1 hour.

  • Self-Validation: Aliquot 0.1 mL, quench in saturated NH4Cl/D2O. NMR check for des-bromo arene formation.

Protocol B: Methoxymethylation (Reagent Replacement)

Context: Using the acetal as a source of electrophilic formaldehyde to protect an alcohol (MOM protection). Recommendation: Switch to Dimethoxymethane (Methylal) . Rationale: Di-sec-butoxymethane would install a sec-butoxymethyl group. Unless that specific bulk is required, the Methoxymethyl (MOM) group is electronically similar but standardizes the synthesis.

Mechanism of Action (Acetal Exchange): The reaction relies on the in situ generation of an oxocarbenium ion.

MOM_Mechanism Reactants Dimethoxymethane + Substrate (R-OH) Intermediate Oxocarbenium Ion [CH3-O=CH2]+ Reactants->Intermediate Protonation & Elimination Acid Acid Catalyst (P2O5 or TsOH) Acid->Reactants Product MOM-Ether (R-O-CH2-OCH3) Intermediate->Product Nucleophilic Attack by R-OH Byproduct Methanol (Removed via distillation) Intermediate->Byproduct Equilibrium

Figure 2: Mechanism of acid-catalyzed acetal exchange for alcohol protection.

Methodology (Methylal/P2O5 System):

  • Dissolution: Dissolve the alcohol substrate (1.0 equiv) in Dimethoxymethane (DMM) (used as solvent and reagent, ~10-20 equiv).

  • Catalysis: Cool to 0°C. Add P2O5 (1.5 equiv) portion-wise. Caution: Exothermic.

  • Reaction: Allow to warm to RT. Stir vigorously. The P2O5 acts as both acid catalyst and dehydrating agent, driving the equilibrium to the MOM-ether.

  • Workup: Pour into saturated NaHCO3 (cold). Extract with DCM or EtOAc.

  • Advantage: DMM boils at 42°C, making removal of the excess reagent effortless compared to the high-boiling di-sec-butoxymethane.

References

  • Pace, V., et al. (2012). "Dimethoxymethane: An Versatile Reagent for Methoxymethylation." Chem. Rec.

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Org.[2][3][4] Process Res. Dev.

  • Gu, Y., & Jérôme, F. (2010). "Bio-based solvents: an emerging generation of fluids for the design of eco-efficient processes." Chem. Soc. Rev.

  • PubChem Database. "Methane, di-sec-butoxy- (Compound)." National Center for Biotechnology Information.

  • GSK Solvent Selection Guide. (2016). "Sustainability in solvent selection." Green Chem.[5]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methane, di-sec-butoxy-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of Methane, di-sec-butoxy- (CAS No. 2568-92-5). As laboratory professionals, a foundational understanding of the materials we work with is paramount to ensuring a safe and productive research environment. This guide moves beyond a simple checklist, offering a framework for risk assessment and procedural diligence rooted in the chemical nature of acetals.

Understanding the Hazard Profile

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₉H₂₀O₂PubChem[1]
Molecular Weight160.25 g/mol PubChem[1]
IUPAC Name2-(butan-2-yloxymethoxy)butanePubChem[1]

The branched sec-butoxy groups may influence its physical and toxicological properties compared to its straight-chain isomer, dibutoxymethane. However, in the absence of specific data, a conservative approach is warranted.

GHS Hazard Classification (Inferred from Dibutoxymethane):
  • Flammable Liquids: Category 3

  • Skin Corrosion/Irritation: Category 2

This classification dictates the stringent handling procedures outlined in the subsequent sections.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical element of experimental design. The "why" behind each piece of equipment is as important as the "what."

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>1L) or when there is a risk of splashing.Protects against splashes of the liquid, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation. Glove integrity should be inspected before each use.
Body Protection Flame-retardant lab coat. Chemical-resistant apron when handling larger quantities.Protects against accidental splashes and provides a layer of protection in case of a fire.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.Inhalation of vapors may cause respiratory tract irritation. While no specific occupational exposure limits have been established for acetals, minimizing inhalation exposure is a standard safe laboratory practice.[2]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling Methane, di-sec-butoxy- mitigates risks at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids. The storage container should be tightly sealed to prevent the escape of vapors.

  • Incompatibilities: Keep away from strong acids, bases, and oxidizing agents to prevent potentially vigorous reactions.[3] Acetals can hydrolyze back to their constituent aldehyde and alcohol in the presence of acid.[4]

Handling and Use

All handling of Methane, di-sec-butoxy- should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Ensure Safety Assemble Apparatus Assemble Apparatus Verify Fume Hood Operation->Assemble Apparatus Prepare Workspace Transfer Chemical Transfer Chemical Assemble Apparatus->Transfer Chemical Begin Experiment Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Waste Management Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Remove PPE Remove PPE Decontaminate Glassware->Remove PPE

Caption: A typical workflow for the safe handling of Methane, di-sec-butoxy-.

Step-by-Step Handling Procedure:

  • Preparation: Don the appropriate PPE as outlined in Section 2. Ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment.

  • Dispensing: Ground all containers and equipment to prevent static discharge, which could ignite the flammable vapors. Use non-sparking tools for opening and closing containers.

  • Reaction: If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames. Be aware that thermal decomposition may release formaldehyde.[3]

  • Post-Reaction: Ensure any reactive intermediates are safely quenched before proceeding with cleanup.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.

Fire
  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid.

  • For a larger fire, evacuate the area and contact emergency services.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Methane, di-sec-butoxy- is classified as a flammable liquid and must be disposed of as hazardous waste.

Disposal Workflow:

Collect Waste Collect in a Designated Container Label Container Label with 'Flammable Waste' and Contents Collect Waste->Label Container Store Securely Store in a Secure Area Away from Incompatibles Label Container->Store Securely Schedule Pickup Contact Licensed Hazardous Waste Vendor Store Securely->Schedule Pickup Documentation Maintain Disposal Records Schedule Pickup->Documentation

Caption: Procedural flow for the disposal of Methane, di-sec-butoxy-.

Key Disposal Principles:

  • Do Not Drain Dispose: Never pour flammable liquids down the sink or into any drainage system.[5]

  • Use Designated Containers: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.

By adhering to these guidelines, researchers can confidently and safely handle Methane, di-sec-butoxy-, ensuring the integrity of their work and the well-being of their colleagues.

References

  • New Jersey Department of Health and Senior Services. (2000). Hazard Summary: Acetal. Retrieved from [Link]

  • Redwood Plastics and Rubber. (2015, May 1). CO-POLYMER ACETAL MSDS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Acetaldehyde (HSG 90, 1995). Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17380, Methane, di-sec-butoxy-. Retrieved from [Link]

  • PubChem. (n.d.). Methane, di-sec-butoxy-. Retrieved from [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.